Prostaglandin D1 alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHBGFMOSYSBL-KENJKRGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Prostaglandin D1 Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of PGD1, a naturally occurring, albeit unstable, member of the prostaglandin family. In PGD1 alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. This modification can significantly alter the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis and characterization of PGD1 alcohol, intended for researchers in medicinal chemistry, pharmacology, and drug development. The guide details a plausible synthetic route, outlines key characterization methodologies, and presents expected data in a structured format. Furthermore, it visualizes the established signaling pathway for PGD1, which is presumed to be relevant for its alcohol analog.
Synthesis of Prostaglandin D1 Alcohol
The synthesis of PGD1 alcohol can be envisaged starting from the well-established "Corey lactone," a versatile chiral intermediate widely used in the total synthesis of prostaglandins (B1171923). The general strategy involves the elaboration of the two side chains and subsequent modification of the C-1 functional group. As specific literature on the synthesis of PGD1 alcohol is scarce, a plausible and chemically sound multi-step protocol is presented below, based on established prostaglandin synthesis methodologies.
Proposed Synthetic Workflow
The synthesis commences with the Corey lactone diol, which undergoes a series of transformations to introduce the α- and ω-chains and finally, the reduction of the C-1 carboxylic acid to the primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of Prostaglandin D1 Methyl Ester from Corey Lactone
This initial phase follows the well-established Corey synthesis of prostaglandins.
-
Protection of Corey Lactone Diol: The hydroxyl groups of the Corey lactone diol are protected, for example, as tert-butyldimethylsilyl (TBDMS) ethers, to prevent unwanted side reactions in subsequent steps.
-
Introduction of the α-chain: A Wittig reaction with the appropriate phosphonium (B103445) ylide (e.g., derived from 5-bromopentanoic acid) introduces the seven-carbon α-chain.
-
Functional Group Manipulations: The protecting groups are removed, and the C-9 hydroxyl group is selectively oxidized to a ketone to yield the D-series prostaglandin scaffold. The lactone is then reduced to the corresponding lactol (a cyclic hemiacetal).
-
Introduction of the ω-chain: A second Wittig reaction with the appropriate ylide (e.g., derived from 1-bromo-2-heptanone, followed by reduction of the ketone) installs the eight-carbon ω-chain.
-
Esterification: The carboxylic acid at C-1 is converted to its methyl ester, for instance, by reaction with diazomethane (B1218177) or using methanol (B129727) under acidic catalysis, to yield PGD1 methyl ester. This facilitates purification and the subsequent reduction step.
Step 2: Reduction of Prostaglandin D1 Methyl Ester to this compound
This is the final and key transformation to obtain the target molecule.
-
Reaction Setup: A solution of Prostaglandin D1 methyl ester in a dry, aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reducing Agent: Lithium aluminum hydride (LiAlH4) is a suitable and powerful reducing agent for the conversion of esters to primary alcohols.[1] A slight excess of LiAlH4 (e.g., 1.5-2.0 equivalents) is typically used.
-
Reaction Conditions: The flask is cooled in an ice bath (0 °C), and the LiAlH4 is added portion-wise to the solution of the PGD1 methyl ester. The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts, which can be easily filtered off.
-
Purification: The crude product is extracted from the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H36O4 | Commercial Suppliers |
| Molecular Weight | 340.50 g/mol | Commercial Suppliers |
| Appearance | Expected to be a crystalline solid or a viscous oil | General knowledge of prostaglandins |
| Purity | ≥98% (as determined by HPLC/GC) | Commercial Suppliers |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | General knowledge of prostaglandins |
| Storage | Store at -20°C for long-term stability | Commercial Suppliers |
Spectroscopic Data (Predicted)
Due to the lack of publicly available spectra for PGD1 alcohol, the following data are predicted based on the known spectra of PGD1 and other closely related prostaglandin analogs.[2][3][4]
2.2.1. 1H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (δ, ppm):
-
Vinyl Protons (C13-C14): ~5.5-5.7 ppm (multiplet)
-
Carbinol Protons (CH-OH): ~3.6-4.2 ppm (multiplets for C9, C15, and C1)
-
Allylic Protons: ~2.0-2.5 ppm (multiplets)
-
Alkyl Chain Protons: ~0.8-1.8 ppm (overlapping multiplets)
-
Terminal Methyl Group (ω-chain): ~0.9 ppm (triplet)
-
2.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (δ, ppm):
-
Ketone Carbonyl (C11): ~210-215 ppm
-
Vinyl Carbons (C13, C14): ~125-135 ppm
-
Carbinol Carbons (C9, C15, C1): ~60-75 ppm
-
Alkyl Carbons: ~14-40 ppm
-
2.2.3. Mass Spectrometry (MS)
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for prostaglandins.
-
Expected Molecular Ion: [M+Na]+ ≈ 363.25 or [M+H]+ ≈ 341.26
-
Key Fragmentation Patterns: The mass spectrum is expected to show characteristic losses of water molecules from the hydroxyl groups. Fragmentation of the carbon skeleton, particularly cleavage of the side chains from the cyclopentanone (B42830) ring, would also be anticipated.[5][6]
Chromatographic Data
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used for the analysis of prostaglandins.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a common mobile phase system.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Prostaglandins are generally not volatile enough for GC analysis and require derivatization. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers, and the ketone group to a methyloxime (MOX) derivative.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of the derivatized analytes.
-
Expected Retention Time: The retention time will be specific to the column and conditions used but will be longer than that of more volatile impurities.
-
Mass Spectrum: The mass spectrum of the derivatized PGD1 alcohol will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used for identification.
Signaling Pathway
Prostaglandin D1 is known to exert its biological effects through interaction with the D-type prostanoid (DP) receptors, primarily the DP1 receptor. It is highly probable that PGD1 alcohol, if biologically active, would interact with the same receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.[7][8][9][10]
DP1 Receptor Activation Cascade
Caption: PGD1 signaling through the DP1 receptor.
Pathway Description:
-
Ligand Binding: Prostaglandin D1 (or its alcohol analog) binds to the extracellular domain of the DP1 receptor.
-
GPCR Activation: This binding induces a conformational change in the DP1 receptor, leading to the activation of the associated heterotrimeric Gs protein.
-
G-protein Dissociation: The Gs-alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression. The activation of PKA also leads to other cellular responses, such as smooth muscle relaxation and inhibition of platelet aggregation.[11]
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral studies on prostaglandins. IV--Prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 10. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
"Prostaglandin D1 alcohol chemical properties and structure"
This technical guide provides an in-depth overview of the chemical properties, structure, and current understanding of Prostaglandin (B15479496) D1 (PGD1) alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the prostaglandin family of lipid compounds.
Introduction
Prostaglandin D1 (PGD1) alcohol is a synthetic analogue of Prostaglandin D1 (PGD1).[1][2][3][4] Structurally, it is characterized by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2][3][4] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.[1][2][4] PGD1 itself is recognized for its biological activity, notably as an inhibitor of ADP-induced platelet aggregation in humans.[1][2][4] In contrast, there are currently no known reports on the biological activity of PGD1 alcohol.[1][2][4]
Chemical Structure and Properties
The chemical identity and physical properties of Prostaglandin D1 alcohol are well-defined. It is a crystalline solid with a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.5 g/mol .[2][5][6]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1176470-37-3[2][5] |
| Synonyms | PGD1 Alcohol, 1,9α,15S-trihydroxy-prost-13E-en-11-one[1][2][5] |
| Molecular Formula | C₂₀H₃₆O₄[2][5][6] |
| Molecular Weight | 340.5 g/mol [2][3] |
| InChI | InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1[2] |
| SMILES | CCCCCC(O)/C=C/[C@H]1C(=O)CC(O)C1CCCCCCCO[2] |
Physical and Chemical Properties
| Property | Value |
| Physical Form | Crystalline solid[2][6] |
| Purity | ≥99%[2][6] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): ~75 µg/ml[2] |
| Storage | Recommended storage at -20°C[6] |
Synthesis and Experimental Protocols
General Synthetic Strategy
The synthesis of prostaglandin analogues often involves multi-step processes. A plausible synthetic route for PGD1 alcohol would likely start from a suitable precursor and employ key reactions to introduce the desired functional groups and stereochemistry. The Corey lactone, a common intermediate in prostaglandin synthesis, could potentially be adapted for the synthesis of PGD1 alcohol.
Caption: A generalized workflow for the synthesis of this compound.
Characterization and Analysis
Following synthesis, characterization would be essential to confirm the structure and purity of this compound.
Caption: A standard workflow for the characterization of synthesized this compound.
Biological Context and Signaling Pathways
As previously stated, there is no published data on the biological activity of this compound. However, understanding the signaling pathways of its parent compound, PGD1, can provide a valuable framework for future research. PGD1 is known to interact with prostaglandin receptors, which are G-protein coupled receptors (GPCRs).
The theoretical precursor to PGD1 is dihomo-γ-linolenic acid (DGLA). The conversion of DGLA to PGD1 would involve the cyclooxygenase (COX) enzyme to form PGH1, followed by the action of a prostaglandin D synthase (PGDS).
Caption: Biosynthetic pathway of PGD1 and the current status of PGD1 alcohol.
Should this compound be investigated for biological activity, a primary focus would be its interaction with prostaglandin receptors, such as the DP1 and DP2 (CRTH2) receptors, which are the known receptors for PGD2.
Caption: Hypothetical signaling pathways for this compound.
Future Directions
The lack of biological data for this compound presents a clear opportunity for future research. Key areas of investigation could include:
-
Receptor Binding Assays: To determine if PGD1 alcohol interacts with known prostaglandin receptors.
-
Functional Assays: To assess its effects on cellular processes such as platelet aggregation, smooth muscle contraction, and immune cell function.
-
In Vivo Studies: To investigate its pharmacokinetic profile and potential physiological effects in animal models.
Conclusion
This compound is a well-characterized synthetic analogue of PGD1. While its chemical and physical properties are defined, its biological role remains unexplored. This technical guide provides a comprehensive summary of the current knowledge and outlines a framework for future investigations into the potential biological significance of this compound. The information presented here serves as a valuable resource for researchers interested in the expanding field of prostaglandin research and development.
References
The Biological Activity of Prostaglandin D1 Alcohol: An Uncharted Territory in Prostaglandin Research
Prostaglandin (B15479496) D1 (PGD1) alcohol, a synthetic analog of Prostaglandin D1, remains a molecule of unknown biological function within the scientific community. Despite its availability as a research chemical, there are no known reports detailing its specific biological activities, receptor binding affinities, or signaling pathways.[1][2] This technical overview will address the current state of knowledge, or lack thereof, regarding PGD1 alcohol, and provide context by examining its parent compound, PGD1, and the broader interplay between prostaglandins (B1171923) and alcohol.
Prostaglandin D1 Alcohol: A Synthetic Analog Awaiting Characterization
This compound is structurally defined by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2][3] This modification significantly alters the molecule's chemical properties, which would be expected to influence its biological interactions. However, the scientific literature to date has not documented any studies investigating these potential interactions.
The Parent Compound: Prostaglandin D1 (PGD1)
While information on PGD1 alcohol is absent, its parent compound, Prostaglandin D1 (PGD1), has been the subject of limited study. PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA).[1][2] To date, it has not been isolated as a natural product.[2]
One of the few reported biological activities of PGD1 is its role as an inhibitor of ADP-induced platelet aggregation in humans.[1][2] This effect has been quantified, with a reported IC50 value of 320 ng/ml, indicating it is approximately one-tenth as potent as Prostaglandin D2 (PGD2) in this regard.[2]
Prostaglandins and Alcohol: A Complex Relationship
The broader context of prostaglandins and their interaction with alcohol reveals a complex and multifaceted relationship, primarily centered on inflammation and gastric protection. It is crucial to emphasize that the following information does not pertain to PGD1 alcohol specifically but provides a general background on the physiological roles of other prostaglandins in the context of alcohol consumption.
Ethanol consumption has been shown to affect the synthesis and metabolism of various prostaglandins.[4][5][6] This can lead to a range of physiological effects, including those associated with alcohol intolerance and hangovers, where prostaglandin inhibitors have been shown to provide relief.[4]
In the gastrointestinal tract, prostaglandins, particularly of the E series, play a crucial protective role against alcohol-induced mucosal injury.[7][8] They are involved in maintaining mucosal integrity and blood flow. Chronic alcohol misuse has been associated with a reduced capacity for prostaglandin synthesis in the gastric mucosa, potentially contributing to alcohol-induced gastric damage.[9]
Future Directions
The absence of data on the biological activity of this compound represents a gap in the understanding of prostaglandin analogs. Future research could explore its potential interactions with known prostaglandin receptors, such as the DP1 and DP2 receptors, to which other D-series prostaglandins bind. Investigating its effects on platelet aggregation, inflammation, and other physiological processes where PGD1 and PGD2 are known to be active would be a logical starting point. Elucidating the metabolic fate of PGD1 alcohol would also be essential to understanding its potential in vivo effects.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandins in alcohol intolerance and hangover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biochemical basis for alcoholism and alcohol-induced damage including the fetal alcohol syndrome and cirrhosis: interference with essential fatty acid and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin involvement in ethanol's mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin protection of the gastric mucosa against alcohol injury--a dynamic time-related process. Role of the mucosal proliferative zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histologic and microcirculatory changes in alcohol-induced gastric lesions in the rat: effect of prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Enigma: A Technical Guide to the Putative Mechanism of Action of Prostaglandin D1 Alcohol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature to date, as reviewed, contains no specific reports on the biological activity or mechanism of action of Prostaglandin (B15479496) D1 (PGD1) alcohol. This guide, therefore, provides a comprehensive overview of its parent compound, PGD1, and explores the broader, well-documented interplay between prostaglandins (B1171923) and ethanol (B145695) (alcohol). The methodologies and pathways described herein are presented to inform hypothetical investigation into the potential activities of PGD1 alcohol.
Introduction to Prostaglandin D1 Alcohol
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1.[1] In this derivative, the characteristic C-1 carboxyl group of PGD1 is replaced by a primary alcohol.[1] While PGD1 itself is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product. The lack of research into PGD1 alcohol necessitates an examination of its parent compound to postulate potential biological roles.
The Parent Compound: Prostaglandin D1 (PGD1)
The most well-documented biological activity of PGD1 is its role as an inhibitor of platelet aggregation. This effect is critical in the context of thrombosis and cardiovascular health.
Quantitative Data on PGD1 Activity
The inhibitory concentration of PGD1 on ADP-induced platelet aggregation in humans has been quantified, providing a benchmark for its potency.
| Compound | Biological Activity | Species | IC50 Value |
| Prostaglandin D1 (PGD1) | Inhibition of ADP-induced platelet aggregation | Human | 320 ng/ml |
Table 1: Inhibitory Concentration of PGD1.
Experimental Protocol: Platelet Aggregation Assay
To assess the anti-aggregatory effects of prostaglandins like PGD1, a standard turbidimetric method is employed.
Objective: To determine the IC50 value of a compound on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
Test compound (e.g., PGD1) at various concentrations.
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Preparation of Platelet-Rich Plasma: Whole blood is collected from consenting donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma from red blood cells.
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/ml) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
-
Aggregation Measurement:
-
Aliquots of PRP are placed in the aggregometer cuvettes and pre-warmed.
-
The test compound at varying concentrations or a vehicle control is added to the PRP and incubated for a defined period.
-
Aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation induced by ADP, is then calculated from the dose-response curve.
The Prostaglandin-Alcohol Interaction: A Broader Context
While the direct effects of PGD1 alcohol are unknown, the interaction between alcohol (ethanol) and the prostaglandin system is well-documented and offers a potential framework for investigation. Alcohol consumption significantly impacts prostaglandin metabolism, which can lead to various physiological and pathological outcomes.[2][3][4][5]
Alcohol's Influence on Prostaglandin Levels
Chronic and acute alcohol consumption can alter the levels of various prostaglandins, contributing to its wide-ranging effects on the body.
| Condition | Prostaglandin(s) Affected | Tissue/Fluid | Effect | Species | Reference |
| Chronic Alcoholism | Thromboxane B2 | Plasma | Increased (400.8 ± 36.5 pg/ml vs 241.7 ± 28.9 pg/ml in controls) | Human | [5] |
| Chronic Alcoholism | 6-keto Prostaglandin F1α to Thromboxane B2 Ratio | Plasma | Decreased (0.31 ± 0.03 vs 0.62 ± 0.13 in controls) | Human | [5] |
| Chronic Alcohol Feeding (1-12 weeks) | Prostaglandin E2 (PGE2) Synthesis | Gastric Mucosa | Decreased (27-57% inhibition) | Rat | [6] |
| Chronic Alcohol Feeding (1-12 weeks) | Prostaglandin E2 (PGE2) Content | Gastric Mucosa | Decreased (24-58%) | Rat | [6] |
| Chronic Alcohol Misuse | Prostaglandin E2 (PGE2) and F2α Synthesis | Gastric Mucosa | Significantly Reduced | Human | [7] |
Table 2: Effects of Alcohol on Prostaglandin Levels.
Potential Signaling Pathways for Investigation
Given the inflammatory and signaling roles of prostaglandins, a compound like PGD1 alcohol could potentially modulate pathways affected by alcohol. A key pathway implicated in alcohol-induced inflammation is the Toll-like receptor 4 (TLR4) signaling cascade in immune cells like macrophages.
TLR4-Mediated Inflammatory Signaling
Alcohol can sensitize Kupffer cells (liver macrophages) to lipopolysaccharide (LPS), leading to an exaggerated inflammatory response mediated by TLR4. This results in the activation of downstream transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α.[8]
Caption: TLR4-mediated inflammatory signaling pathway activated by LPS.
Hypothetical Experimental Workflow for PGD1 Alcohol
To elucidate the potential mechanism of action of PGD1 alcohol, a multi-step experimental approach would be necessary. This workflow is based on standard pharmacological and molecular biology techniques.
Caption: Hypothetical workflow for investigating PGD1 alcohol activity.
Conclusion and Future Directions
This compound remains a molecule of unknown biological significance. This guide has synthesized the limited available information and provided a broader context based on its parent compound, PGD1, and the well-established interactions between prostaglandins and alcohol. Future research should focus on systematic in vitro and in vivo screening to determine if PGD1 alcohol possesses any of the anti-platelet or immunomodulatory activities characteristic of other prostaglandins. Such studies would be the first step in unraveling the potential mechanism of action of this synthetic analog and determining its viability as a research tool or therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin involvement in ethanol's mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biochemical basis for alcoholism and alcohol-induced damage including the fetal alcohol syndrome and cirrhosis: interference with essential fatty acid and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins in alcohol intolerance and hangover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet dysfunction and alteration of prostaglandin metabolism after chronic alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acute and chronic alcohol feeding on prostaglandin E2 biosynthesis in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Profile of Prostaglandin D1 Alcohol: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of reported biological activity for Prostaglandin (B15479496) D1 (PGD1) alcohol. This synthetic analog of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol, remains largely uninvestigated in terms of its in vitro effects. As such, a detailed technical guide on its core in vitro effects, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
Multiple biochemical suppliers explicitly state that there are no known reports of the biological activity of Prostaglandin D1 alcohol.[1][2] This indicates a significant gap in the current understanding of this compound's interaction with biological systems.
This compound: Chemical Identity
This compound is identified as a synthetic analog of PGD1.[1][3][4] Its structure is defined by the presence of a primary alcohol in place of the carboxylic acid moiety at the C-1 position.[1][2][3][4]
The Parent Compound: Prostaglandin D1 (PGD1)
While information on PGD1 alcohol is unavailable, its parent compound, Prostaglandin D1 (PGD1), has been characterized to some extent. PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), although it has not been isolated as a natural product.[1][2] Notably, PGD1 has been shown to be an inhibitor of ADP-induced platelet aggregation in humans, with a reported IC50 value of 320 ng/ml.[1][2] This activity is approximately one-tenth as potent as that of Prostaglandin D2 (PGD2).[1][2]
The Influence of "Alcohol" on Prostaglandin Pathways
It is crucial to distinguish the specific compound "this compound" from the broader in vitro effects of ethanol (B145695) on prostaglandin metabolism and signaling. The scientific literature contains extensive research on how ethanol impacts various prostaglandin pathways. These studies explore the effects of alcohol on the synthesis and activity of different prostaglandins (B1171923), which are involved in a wide array of physiological processes.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] However, this body of research does not pertain to the specific biological actions of the PGD1 alcohol molecule itself.
Future Research Directions
The absence of data on the in vitro effects of this compound highlights an area ripe for investigation. Future research could focus on:
-
Receptor Binding Assays: To determine if PGD1 alcohol interacts with known prostanoid receptors (e.g., DP1, DP2).
-
Functional Assays: To assess its impact on cellular processes such as platelet aggregation, smooth muscle contraction/relaxation, and inflammatory responses.
-
Signaling Pathway Analysis: To elucidate the intracellular signaling cascades that may be modulated by PGD1 alcohol.
Until such studies are conducted and published, a comprehensive technical guide on the in vitro effects of this compound cannot be developed. The scientific community awaits foundational research to uncover the potential biological significance of this synthetic prostaglandin analog.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. This compound|1176470-37-3|安捷凯 [anjiechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandins in alcohol intolerance and hangover [pubmed.ncbi.nlm.nih.gov]
- 6. Histologic and microcirculatory changes in alcohol-induced gastric lesions in the rat: effect of prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin protection of the gastric mucosa against alcohol injury--a dynamic time-related process. Role of the mucosal proliferative zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biochemical basis for alcoholism and alcohol-induced damage including the fetal alcohol syndrome and cirrhosis: interference with essential fatty acid and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of in vitro ethanol on prostaglandin E1-sensitive adenylate cyclase from smooth muscle cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ethanol on the release of prostaglandins from ovine fetal brain stem during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Endothelial L-PGDS in the Pro-Angiogenic and Anti-Inflammatory Effects of Low-Dose Alcohol Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of PGC-1alpha by Ethanol: Implications of Its Role in Alcohol Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo models of acute alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethanol-induced extracellular signal regulated kinase: role of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastrodin Protects against Ethanol-Induced Liver Injury and Apoptosis in HepG2 Cells and Animal Models of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Overview of In Vitro Models of Alcohol‐Related Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
"Prostaglandin D1 alcohol discovery and history"
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D1 (PGD1) is a theoretical prostanoid derived from dihomo-γ-linolenic acid, recognized for its inhibitory effects on platelet aggregation. Its synthetic analog, Prostaglandin D1 alcohol, features a primary alcohol in place of the C-1 carboxyl group. This modification significantly alters its chemical properties and, while its biological activity remains uncharacterized, it presents an interesting subject for structure-activity relationship studies within the prostaglandin family. This technical guide provides a comprehensive overview of PGD1 and its alcohol analog, including their synthesis, biochemical properties, and the analytical techniques for their study. Detailed experimental protocols and diagrams of relevant signaling pathways are provided to facilitate further research in this area.
Introduction to Prostaglandin D1 and its Alcohol Analog
Prostaglandins (B1171923) are a group of physiologically active lipid compounds with diverse hormone-like effects. They are eicosanoids, derived from 20-carbon fatty acids, and play crucial roles in inflammation, blood flow, and the formation of blood clots.
Prostaglandin D1 (PGD1) is a member of the D-series of prostaglandins. It is the theoretical metabolite of dihomo-γ-linolenic acid (DGLA). To date, PGD1 has not been isolated as a natural product.[1][2] Its primary recognized biological activity is the inhibition of ADP-induced platelet aggregation in humans.[1][2][3][4]
This compound is a synthetic analog of PGD1.[1][2][5] In this molecule, the carboxylic acid group at the C-1 position is replaced by a primary alcohol. This structural modification changes the molecule from an acid to a neutral alcohol, which is expected to alter its physicochemical properties, such as polarity and receptor binding affinity. There are currently no known reports on the biological activity of this compound.[1][2]
Below are the chemical structures of PGD1 and its alcohol analog:
-
Prostaglandin D1:
-
This compound:
-
Chemical Formula: C₂₀H₃₆O₄
-
Molecular Weight: 340.5 g/mol
-
Synonyms: 1,9α,15S-trihydroxy-prost-13E-en-11-one[1]
-
Synthesis of Prostaglandin D1 and its Alcohol Analog
The synthesis of prostaglandins is a complex process that has been elegantly addressed by methodologies such as the Corey synthesis, which utilizes a bicycloheptane (B81988) intermediate.[2][7] A general strategy for the synthesis of PGD1 and its subsequent conversion to PGD1 alcohol is outlined below.
General Synthetic Strategy for Prostaglandin D1
The total synthesis of PGD1 can be approached using the principles of the Corey synthesis, which involves the construction of the cyclopentane (B165970) ring with the correct stereochemistry, followed by the addition of the two side chains. A key intermediate in many prostaglandin syntheses is the "Corey lactone".[7][8]
A plausible synthetic workflow for PGD1 is as follows:
Synthesis of this compound
The conversion of PGD1 to PGD1 alcohol involves the reduction of the carboxylic acid at the C-1 position to a primary alcohol. This can be achieved using a suitable reducing agent that does not affect the other functional groups in the molecule, such as the ketone and secondary alcohols.
Experimental Protocol: Reduction of PGD1 to PGD1 Alcohol
-
Protection of Functional Groups (Optional): Depending on the choice of reducing agent, it may be necessary to protect the ketone and secondary alcohol groups to prevent their reduction. Silyl (B83357) ethers are commonly used protecting groups for alcohols in prostaglandin synthesis.
-
Reduction of the Carboxylic Acid:
-
Dissolve the (optionally protected) PGD1 in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to ensure selectivity.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or an acidic solution at 0°C.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection (if necessary): If protecting groups were used, they are removed in this step. For example, silyl ethers can be removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel to yield the final product.
Biochemical Properties and Biological Activity
Prostaglandin D1
The most well-documented biological activity of PGD1 is its ability to inhibit platelet aggregation.[1][2][3][4] It is an inhibitor of ADP-induced platelet aggregation in humans.[3][4]
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 320 ng/mL | ADP-induced human platelet aggregation | [3][4] |
PGD1 is approximately 10 times less potent than Prostaglandin D2 (PGD2) as a platelet aggregation inhibitor.[4]
This compound
As of the date of this document, there are no published reports on the biological activity of this compound.[1][2] The replacement of the C-1 carboxylate with a primary alcohol would be expected to significantly impact its interaction with prostaglandin receptors. The carboxylate group is a key feature for binding to many prostanoid receptors. Its absence in the alcohol analog might lead to a loss of affinity or a change in receptor specificity.
Signaling Pathways
Prostaglandin D1 Signaling in Platelets
The inhibitory effect of prostaglandins like PGD1 on platelet aggregation is generally mediated by G-protein coupled receptors (GPCRs) on the platelet surface. Binding of the prostaglandin to its receptor leads to the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to inhibit platelet activation and aggregation.
References
- 1. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pgd1 | C20H34O5 | CID 5280936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Prostaglandin D1 and its Synthetic Analog, Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D1 (PGD1) is a member of the D-series prostaglandins (B1171923), a class of lipid compounds with diverse physiological activities. While PGD1 has been characterized as a weak inhibitor of platelet aggregation, its synthetic analog, Prostaglandin D1 alcohol, remains largely unstudied. This technical guide provides a comprehensive overview of the current knowledge on PGD1, including its biological activities, mechanism of action, and relevant experimental protocols. It also addresses the significant information gap concerning this compound, highlighting its chemical relationship to PGD1 and the lack of available data on its biological function. This document aims to serve as a valuable resource for researchers interested in the pharmacology of D-series prostaglandins and to underscore the need for further investigation into the potential activities of their synthetic derivatives.
Introduction
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which act as autocrine and paracrine mediators in a wide range of biological processes.[1] They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are categorized into different series (e.g., D, E, F) based on their chemical structure.[1][2] Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid (DGLA) and is structurally related to the more extensively studied Prostaglandin D2 (PGD2).[3] PGD1 has been identified as an inhibitor of ADP-induced platelet aggregation.[3][4]
This compound is a synthetic analog of PGD1 in which the C-1 carboxyl group has been reduced to a primary alcohol.[5][6] This structural modification significantly alters the molecule's chemical properties, which is expected to impact its biological activity. However, despite its availability as a research chemical, there is a notable absence of published data on the biological effects of this compound.[3][7]
This guide will provide a detailed comparison of the known properties of PGD1 and the current state of knowledge, or lack thereof, regarding PGD1 alcohol.
Chemical Structures
The chemical structures of Prostaglandin D1 and this compound are depicted below. The key difference is the functional group at the C-1 position of the alpha chain.
Prostaglandin D1 (PGD1)
-
Chemical Formula: C₂₀H₃₄O₅
-
Molecular Weight: 354.5 g/mol
-
Key Feature: Carboxylic acid group at C-1
This compound
-
Chemical Formula: C₂₀H₃₆O₄
-
Molecular Weight: 340.5 g/mol
-
Key Feature: Primary alcohol group at C-1[5]
Quantitative Data Presentation
The available quantitative data for Prostaglandin D1 is summarized in the table below. As of the writing of this guide, there is no publicly available quantitative biological data for this compound.
| Parameter | Prostaglandin D1 | This compound | Reference(s) |
| Biological Activity | |||
| ADP-Induced Platelet Aggregation | IC₅₀: 320 ng/mL | No reported activity | [3][4] |
| Receptor Binding | |||
| DP1 Receptor Affinity | Binds to DP receptors | No reported data | [8] |
| Physical Properties | |||
| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₆O₄ | |
| Molecular Weight | 354.5 g/mol | 340.5 g/mol |
Signaling Pathways
Prostaglandin D1 is known to interact with D-prostanoid (DP) receptors. The primary receptor for D-series prostaglandins is the DP1 receptor, a G-protein coupled receptor (GPCR).[9] Activation of the DP1 receptor by a ligand such as PGD1 is coupled to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response, such as the inhibition of platelet aggregation.[11]
There is no information available on the signaling pathways of this compound.
Diagram of Prostaglandin D1 Signaling Pathway
Caption: PGD1 signaling via the DP1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Prostaglandin D1.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard light transmission aggregometry (LTA) procedures and is suitable for determining the IC₅₀ of PGD1.[1][12][13]
Objective: To measure the inhibitory effect of Prostaglandin D1 on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Platelet Aggregometer (e.g., PAP-4 or PAP-8E).
-
Centrifuge.
-
Siliconized glass or plastic cuvettes with stir bars.
-
ADP stock solution.
-
Prostaglandin D1 stock solution (in a suitable solvent like ethanol (B145695) or DMSO, with final solvent concentration kept below 0.5%).
-
Saline or appropriate buffer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[14]
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 250 x 10⁹/L) using PPP if necessary.[15]
-
-
Aggregometer Setup:
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.
-
Add a small volume of the test compound (PGD1 at various concentrations) or vehicle control and incubate for a specified time (e.g., 1-2 minutes) while stirring.
-
Initiate aggregation by adding a pre-determined concentration of ADP (that induces a submaximal aggregation response).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
To determine the IC₅₀ value, plot the percentage inhibition of aggregation against the logarithm of the PGD1 concentration and fit the data to a dose-response curve.
-
Diagram of Platelet Aggregation Assay Workflow
Caption: Workflow for ADP-induced platelet aggregation assay.
Intracellular cAMP Measurement Assay (e.g., GloSensor™ Assay)
This protocol outlines a method to measure changes in intracellular cAMP levels following DP1 receptor activation by PGD1.[2][9]
Objective: To quantify the increase in intracellular cAMP in response to Prostaglandin D1 in cells expressing the DP1 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human DP1 receptor and a cAMP biosensor (e.g., pGloSensor™-22F cAMP Plasmid).
-
Cell culture reagents.
-
GloSensor™ cAMP Reagent.
-
Prostaglandin D1.
-
Luminometer.
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements.
Procedure:
-
Cell Preparation and Plating:
-
Culture the cells expressing the DP1 receptor and the GloSensor™ biosensor under standard conditions.
-
Plate the cells in the white-walled multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.[2]
-
Prepare serial dilutions of Prostaglandin D1.
-
Add the PGD1 dilutions or vehicle control to the wells.
-
Measure luminescence immediately in kinetic mode or at a fixed time point (e.g., 15-30 minutes) post-stimulation.[8]
-
-
Data Analysis:
-
The change in luminescence is proportional to the change in intracellular cAMP concentration.
-
Plot the luminescence signal against the logarithm of the PGD1 concentration to generate a dose-response curve and determine the EC₅₀.
-
Diagram of cAMP Assay Workflow
Caption: Workflow for a luminescent-based cAMP assay.
Synthesis of Prostaglandin D1 and this compound
The synthesis of various prostaglandin D analogues, including PGD1 and its alcohol derivative, was described by Bundy et al. in 1983.[5] The general strategy involves the use of key intermediates that can be elaborated to introduce the desired side chains and functional groups. The synthesis of this compound typically involves the reduction of a precursor containing a carboxylic acid or an ester at the C-1 position.
Discussion and Future Directions
The available evidence clearly indicates that Prostaglandin D1 is a biologically active molecule with a defined, albeit relatively weak, inhibitory effect on platelet aggregation.[4][16] Its mechanism of action is likely mediated through the DP1 receptor and the subsequent activation of the adenylyl cyclase/cAMP signaling pathway.
In stark contrast, this compound remains a chemical curiosity. The replacement of the C-1 carboxylic acid with a primary alcohol represents a significant chemical modification. Carboxylic acids are typically ionized at physiological pH, which can be crucial for receptor binding and solubility. The removal of this acidic group would render the molecule more lipophilic and uncharged, which would undoubtedly alter its pharmacokinetic and pharmacodynamic properties.
The lack of data on this compound presents a clear research gap. Future studies should aim to:
-
Evaluate the biological activity of this compound in a panel of assays, starting with platelet aggregation and cAMP formation assays to allow for a direct comparison with PGD1.
-
Determine the receptor binding profile of this compound, particularly its affinity for the DP1 and other prostanoid receptors.
-
Investigate the potential for this compound to act as an antagonist or a partial agonist at prostanoid receptors.
Conclusion
Prostaglandin D1 is a prostanoid with modest anti-platelet aggregation activity, likely acting through the DP1 receptor and cAMP signaling. Its synthetic analog, this compound, while structurally defined, is functionally uncharacterized. This guide has provided a detailed overview of the known properties of PGD1 and highlighted the absence of data for its alcohol counterpart. It is hoped that this will stimulate further research into the pharmacology of this and other modified prostaglandins, which could lead to the discovery of novel therapeutic agents.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Properties of prostaglandin-sensitive adenylate cyclase system of a murine macrophage-like cell line (P388D1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. promega.com [promega.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. Prostaglandin E receptor EP1 forms a complex with dopamine D1 receptor and directs D1-induced cAMP production to adenylyl cyclase 7 through mobilizing G(βγ) subunits in human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Stability and Degradation of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Prostaglandin (B15479496) D1 (PGD1) alcohol. Due to the limited availability of direct stability data for PGD1 alcohol, this document leverages established knowledge from closely related prostaglandins (B1171923), particularly Prostaglandin E1 (PGE1), to infer likely stability characteristics and degradation mechanisms. The experimental protocols and data presented herein are designed to provide a robust framework for initiating stability studies on PGD1 alcohol.
Introduction to Prostaglandin D1 Alcohol
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] PGD1 itself is a metabolite of dihomo-γ-linolenic acid and is known to be an inhibitor of ADP-induced platelet aggregation.[2] While the specific biological activity of PGD1 alcohol is not extensively documented, its structural similarity to other prostaglandins suggests it may interact with prostaglandin receptors and signaling pathways.[1]
Chemical and Physical Properties:
-
Formula Weight: 340.5 g/mol [2]
Predicted Degradation Pathways of this compound
Based on the degradation of other prostaglandins, particularly PGE1, the primary degradation pathway for PGD1 alcohol is likely to be dehydration. Prostaglandins of the D and E series are chemically labile and can undergo dehydration in both acidic and basic conditions to form the corresponding A- and B-series prostaglandins. In the case of PGD1 alcohol, this would likely lead to the formation of Prostaglandin A1 (PGA1) alcohol and subsequently Prostaglandin B1 (PGB1) alcohol. Oxidation of the alcohol groups is another potential degradation route, especially under oxidative stress.
Predicted Degradation Pathway of PGD1 Alcohol
Caption: Predicted degradation pathways for PGD1 alcohol.
Factors Influencing Stability
Several factors can influence the stability of PGD1 alcohol in solution and as a solid. These factors should be carefully controlled during formulation development and storage.
-
pH: Prostaglandins are susceptible to degradation in both acidic and basic conditions. Neutral pH is generally preferred for stability.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, refrigeration or freezing is typically recommended.
-
Light: Photodegradation can occur, and therefore, protection from light is advisable.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. The use of antioxidants or inert atmospheres can mitigate this.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Stability of PGD1 Alcohol in Aqueous Solution at Different pH and Temperatures
| Temperature (°C) | pH | PGD1 Alcohol Remaining after 48 hours (%) | Primary Degradant |
| 4 | 4.0 | 85.2 | PGA1 Alcohol |
| 4 | 7.0 | 98.5 | Not Detected |
| 4 | 9.0 | 90.1 | PGA1 Alcohol |
| 25 | 4.0 | 65.7 | PGA1 Alcohol |
| 25 | 7.0 | 92.3 | PGA1 Alcohol |
| 25 | 9.0 | 75.4 | PGA1 Alcohol |
Table 2: Illustrative Forced Degradation of PGD1 Alcohol
| Stress Condition | Duration (hours) | PGD1 Alcohol Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 | 45.3 | PGA1 Alcohol, PGB1 Alcohol |
| 0.1 M NaOH | 24 | 52.8 | PGA1 Alcohol, PGB1 Alcohol |
| 3% H₂O₂ | 24 | 70.1 | Oxidation Products |
| Heat (80°C) | 48 | 80.5 | PGA1 Alcohol |
| Photolytic (UV) | 72 | 88.2 | Not Determined |
Experimental Protocols
The following protocols are adapted from established methods for prostaglandin stability testing and can be applied to PGD1 alcohol.[4][6][7]
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of PGD1 alcohol in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 72 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Objective: To develop a validated analytical method to separate and quantify PGD1 alcohol from its degradation products.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer at pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where PGD1 alcohol and its potential degradation products (which retain the chromophore) absorb, likely around 200-220 nm.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]
Potential Signaling Pathways
While the specific signaling pathways for PGD1 alcohol have not been elucidated, it is plausible that it interacts with the same receptors as PGD1 and other D-series prostaglandins. The primary receptors for PGD2 (a closely related prostaglandin) are the D prostanoid receptor 1 (DP1) and D prostanoid receptor 2 (DP2, also known as CRTH2). These are G-protein coupled receptors that mediate diverse physiological effects.
General Prostaglandin D Signaling Pathway
Caption: Potential signaling pathways for PGD1 alcohol.
Conclusion
This technical guide provides a foundational understanding of the potential stability and degradation characteristics of this compound based on the behavior of structurally related prostaglandins. The key takeaways for researchers are the likely susceptibility of PGD1 alcohol to dehydration, the importance of controlling environmental factors such as pH and temperature, and the necessity of developing a robust, stability-indicating analytical method. The provided experimental protocols and diagrams offer a starting point for comprehensive stability testing and further investigation into the biological activity of this compound. Future research should focus on generating empirical stability data for PGD1 alcohol to confirm these predictions and to fully characterize its degradation profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D1 Alcohol: An Analysis of Its Therapeutic Potential
Despite scientific interest in the broader family of prostaglandins (B1171923) for various therapeutic applications, a comprehensive review of available scientific literature reveals no known biological activity or established therapeutic applications for Prostaglandin D1 (PGD1) alcohol. [1][2][3] This synthetic analog of Prostaglandin D1, distinguished by the replacement of its C-1 carboxyl group with a primary alcohol, remains an area with limited exploration in preclinical and clinical research.[1][3][4]
Prostaglandin D1 alcohol, also known by its chemical name 1,9α,15S-trihydroxy-prost-13E-en-11-one, is a synthetic compound available for research purposes.[1] While its parent compound, Prostaglandin D1 (PGD1), is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), PGD1 itself has not been isolated as a natural product.[1][2][3] However, PGD1 has demonstrated biological activity as an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml, making it about one-tenth as potent as the related Prostaglandin D2 (PGD2).[1][2][3]
The broader family of prostaglandins has been a subject of extensive research, particularly in relation to the physiological effects of alcohol. Studies have suggested the involvement of prostaglandins in the mechanisms underlying alcohol intolerance and hangovers.[5][6] Furthermore, research has explored the intricate signaling pathways affected by alcohol, some of which involve prostaglandin-related mechanisms.[7][8] However, it is crucial to reiterate that this body of research does not directly implicate this compound.
Currently, there are no publicly available preclinical or clinical trial data, detailed experimental protocols, or established signaling pathways specifically associated with this compound. The absence of such information precludes the development of a detailed technical guide on its therapeutic applications as initially requested. Further research is required to determine if this compound possesses any biological activity and, consequently, any potential for therapeutic use.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. anjiechem.com [anjiechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandins in alcohol intolerance and hangover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for characterizing the in vitro activity of Prostaglandin (B15479496) D1 alcohol by adapting established protocols for other prostaglandins, particularly PGD2. The primary targets for PGD1 and its analogs are the prostaglandin D2 receptors: DP1 and DP2 (also known as CRTH2). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylate cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] The DP2 receptor, on the other hand, couples to the Gi alpha subunit, leading to a decrease in cAMP and an increase in intracellular calcium.
The following protocols describe three common in vitro methods that can be adapted to investigate the biological activity of PGD1 alcohol:
-
Competitive Enzyme Immunoassay (EIA): To quantify the concentration of PGD1 alcohol in a sample. This requires the development of a specific antibody to PGD1 alcohol.
-
Cell-Based Functional Assay: To determine if PGD1 alcohol acts as an agonist or antagonist at the DP1 receptor by measuring changes in intracellular cAMP levels.
-
Receptor Binding Assay: To measure the binding affinity of PGD1 alcohol to the DP1 receptor.
Signaling Pathway of PGD2 Receptor DP1
The following diagram illustrates the canonical signaling pathway for the DP1 receptor, the likely target for PGD1 and its analogs.
References
Application Notes and Protocols: Prostaglandin D1 for Platelet Aggregation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological effects in the body. Within this family, prostaglandins of the D-series, particularly Prostaglandin (B15479496) D1 (PGD1), play a role in various biological processes, including the regulation of platelet function. Platelet aggregation is a critical process in hemostasis and thrombosis. The inhibition of platelet aggregation is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. Prostaglandins such as PGD1, PGD2, and PGE1 are known inhibitors of platelet aggregation.[1][2] This document provides a detailed protocol for utilizing Prostaglandin D1 as an inhibitor in a platelet aggregation assay.
Principle of the Assay
The most common method to assess platelet aggregation is light transmission aggregometry (LTA). This technique is based on the principle that as platelets in a suspension of platelet-rich plasma (PRP) aggregate, the turbidity of the suspension decreases, allowing more light to pass through. An aggregometer measures this change in light transmission, which is recorded over time. The addition of a platelet aggregation inhibitor, such as Prostaglandin D1, prior to the introduction of an agonist (e.g., ADP, collagen, thrombin), will reduce the extent of aggregation, providing a quantitative measure of the inhibitor's potency.
Signaling Pathway of Prostaglandin D1 in Platelet Inhibition
Prostaglandin D1 is believed to exert its inhibitory effect on platelets by binding to prostanoid receptors on the platelet surface. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit the mobilization of intracellular calcium and reduce the sensitivity of the contractile apparatus, ultimately leading to the inhibition of platelet aggregation.[3][4]
Caption: Signaling pathway of Prostaglandin D1 in platelet inhibition.
Materials and Reagents
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Incubator or water bath (37°C)
-
Spectrophotometer
-
-
Reagents:
-
Prostaglandin D1 (to be dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO, and then diluted in buffer)
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid)
-
Human blood (collected in sodium citrate (B86180) tubes)
-
Tyrode's buffer or Phosphate Buffered Saline (PBS)
-
Saline solution (0.9% NaCl)
-
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific experimental conditions and the aggregometer used.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) [5] a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper layer (PRP) into a new tube. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. e. Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline in the aggregometer.
2. Platelet Count Standardization a. Determine the platelet count in the PRP using a hematology analyzer or a hemocytometer. b. Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
3. Platelet Aggregation Assay [5] a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation. c. Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. d. Add a small volume (e.g., 5 µL) of the Prostaglandin D1 solution at the desired final concentration and incubate for a specified time (e.g., 2-5 minutes) at 37°C. For control experiments, add the vehicle solvent. e. Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
4. Data Analysis a. The percentage of platelet aggregation is calculated from the change in light transmission. b. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control] x 100 c. To determine the IC50 value (the concentration of PGD1 that inhibits 50% of platelet aggregation), perform the assay with a range of PGD1 concentrations and plot the percentage of inhibition against the logarithm of the PGD1 concentration.
Experimental Workflow
Caption: Experimental workflow for the platelet aggregation inhibition assay.
Data Presentation
The inhibitory potency of Prostaglandin D1 can be compared with other known prostaglandin inhibitors. The following table provides a summary of the relative potencies.
| Prostaglandin | Relative Inhibitory Potency against ADP-induced Aggregation |
| PGI2 (Prostacyclin) | ++++ |
| PGD2 | +++ |
| PGD1 | ++ |
| PGE1 | + |
Note: This table represents a qualitative summary based on available literature. PGD3 has been shown to have a potency greater than or equal to PGD2, which is more potent than PGD1.[2] The order of activity against ADP, adrenaline, and collagen is generally PGI2 > PGD2 > PGE1.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low platelet aggregation in control | - Inactive agonist- Low platelet count- Platelet activation during preparation | - Use fresh agonist solution- Standardize platelet count- Handle blood samples gently and avoid harsh pipetting |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations | - Use calibrated pipettes- Maintain a constant temperature of 37°C |
| Precipitation of PGD1 in PRP | - Poor solubility of PGD1 stock solution | - Ensure PGD1 is fully dissolved in the initial solvent before further dilution- Test different solvent systems |
| Unexpected platelet aggregation with PGD1 alone | - Contamination of PGD1 solution- High concentration of solvent (e.g., ethanol) | - Use sterile, high-purity reagents- Ensure the final solvent concentration is low and does not affect platelet function |
References
- 1. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Prostaglandins and Ethanol in Cell Culture
A Note to Researchers: Initial inquiries into the use of Prostaglandin (B15479496) D1 (PGD1) alcohol in cell culture experiments have yielded no reports of its biological activity.[1] It is a synthetic analog of PGD1, where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] Given the lack of available data on PGD1 alcohol, this document will focus on the well-documented applications of other prostaglandins (B1171923), primarily from the E-series (PGE), in studying the cellular effects of ethanol (B145695) (alcohol). The following application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the interplay between prostaglandins and ethanol-induced cellular stress.
I. Application Notes
Prostaglandins of the E-series (PGE) are frequently utilized in cell culture models to investigate the mechanisms of ethanol-induced cell injury and to explore potential cytoprotective pathways. These studies are crucial for understanding the pathophysiology of alcohol-related damage in various tissues and for identifying new therapeutic targets.
Investigating Ethanol-Induced Cell Injury
Ethanol exposure in cell culture can induce a range of cytotoxic effects, providing a model to study the molecular events underlying alcohol-related tissue damage.
-
Mechanism of Injury: Ethanol can disrupt cellular structures, notably the microtubule network.[3][4] At concentrations of 2.5% and higher, ethanol has been shown to cause fragmentation and kinking of microtubules, leading to a decrease in the polymerized tubulin fraction and a corresponding increase in the monomeric pool.[3] This cytoskeletal disruption is associated with a significant decrease in cell viability.[3] Chronic ethanol exposure can also alter the ratio of free to microtubule-associated tubulin.[5][6]
-
Cellular Models: Human colonic cell lines (e.g., Caco-2) and primary cultures of gastric mucosal cells are commonly used to model ethanol-induced injury in the gastrointestinal tract.[3][7] Neuronal cell lines (e.g., PC12) are employed to study the effects of ethanol on the cytoskeleton and neurite outgrowth.[5][6]
Cytoprotective Effects of Prostaglandins
Prostaglandins, particularly stable analogs like 16,16-dimethylprostaglandin E2 (dmPGE2), have demonstrated significant protective effects against ethanol-induced cell damage, a phenomenon termed "cytoprotection".
-
Mechanism of Protection: Prostaglandin-mediated cytoprotection is independent of its acid-inhibitory effects.[3] A key mechanism involves the stabilization of the microtubule cytoskeleton.[3][7] Pretreatment with dmPGE2 can abolish ethanol-induced microtubule disruption and increase the fraction of polymerized tubulin, thereby preserving cell viability.[3] This effect can be mimicked by microtubule stabilizing agents like Taxol and prevented by microtubule inhibitors such as colchicine, further supporting the central role of microtubule integrity in prostaglandin-induced protection.[3][7]
-
Signaling Pathways: The protective effects of prostaglandins are linked to intracellular signaling cascades. Prostaglandin E1 (PGE1) can increase intracellular cyclic AMP (cAMP) levels.[8] The cAMP pathway is implicated in regulating cellular responses to ethanol.[8][9] Acute ethanol exposure can enhance PGE1-stimulated cAMP production, suggesting a complex interaction between these signaling molecules.[8]
Studying Proliferation and Differentiation
The interplay between prostaglandins and ethanol can also influence fundamental cellular processes like proliferation and differentiation.
-
Ethanol's Effects: Chronic ethanol exposure can impair cellular replication.[5]
-
Prostaglandin's Role: Prostaglandins can protect the mucosal proliferative zone from ethanol-induced damage, allowing for rapid re-epithelialization and restoration of tissue integrity.[10]
II. Quantitative Data Summary
The following tables summarize key quantitative data from relevant cell culture experiments.
Table 1: Effects of Ethanol and Prostaglandins on Cell Viability and Microtubules
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| Caco-2 | Ethanol (EtOH) | ≥ 2.5% | Not specified | Extensive microtubule disruption, decreased cell viability. | [3] |
| Caco-2 | 16,16-dimethylprostaglandin E2 (dmPGE2) | 2.6 µM | 15 min (pretreatment) | Abolished EtOH-induced microtubule disruption, increased cell viability. | [3] |
| Rat Gastric Mucosal Cells | 16,16-dimethylprostaglandin E2 (dmPGE2) | 10⁻⁵ M | Not specified | Inhibited cell damage induced by 8% ethanol. | [7] |
| Rat Gastric Mucosal Cells | Colchicine | 10⁻⁵ M | Not specified | Abolished the protective effect of dmPGE2. | [7] |
Table 2: Effects of Ethanol and Prostaglandin E1 on Intracellular Signaling
| Cell Type | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| Hypothalamic Cells | Ethanol | 50 mM | 6 hours | Increased cellular cAMP levels and β-endorphin release. | [8] |
| Hypothalamic Cells | Prostaglandin E1 (PGE1) | ~0.5 µM (EC50) | Not specified | Increased cellular cAMP levels and β-endorphin release. | [8] |
| Hypothalamic Cells | Ethanol (acute) + PGE1 | 50 mM | Not specified | Increased PGE1-stimulated levels of cAMP and β-endorphin. | [8] |
| Hypothalamic Cells | Ethanol (chronic) + PGE1 | Not specified | 24 hours | Diminished cAMP response to PGE1. | [8] |
III. Experimental Protocols
Protocol 1: Assessment of Prostaglandin Cytoprotection Against Ethanol-Induced Injury in Caco-2 Cells
This protocol is adapted from studies investigating the role of microtubules in prostaglandin-mediated cytoprotection.[3]
1. Cell Culture: a. Culture Caco-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. c. Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.
2. Treatment: a. Pre-incubation: i. For the experimental group, pre-incubate cells with 2.6 µM 16,16-dimethylprostaglandin E2 (dmPGE2) in EMEM for 15 minutes. ii. For the control group, pre-incubate cells with vehicle (e.g., EMEM) for 15 minutes. b. Ethanol Exposure: i. Following pre-incubation, aspirate the medium and add fresh medium containing various concentrations of ethanol (e.g., 1%, 2.5%, 5%, 7.5%, 10%). ii. Incubate for a predetermined time (e.g., 30 minutes).
3. Assessment of Cell Viability: a. After ethanol exposure, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion. b. Quantify the results according to the specific assay protocol.
4. Analysis of Microtubules (Optional): a. Immunofluorescence: i. Fix cells with methanol (B129727) at -20°C. ii. Permeabilize with 0.1% Triton X-100. iii. Block with 1% bovine serum albumin. iv. Incubate with a primary antibody against α-tubulin. v. Incubate with a fluorescently labeled secondary antibody. vi. Visualize and capture images using a fluorescence microscope. b. Tubulin Polymerization Assay: i. Lyse cells in a microtubule-stabilizing buffer. ii. Separate the polymerized (S2) and monomeric (S1) tubulin fractions by centrifugation. iii. Analyze the fractions by SDS-PAGE and Western blotting using an anti-tubulin antibody.
Protocol 2: Preparation of Prostaglandin E2 for Cell Culture
This protocol provides instructions for preparing a stock solution of Prostaglandin E2 (PGE2).[11]
1. Materials: a. Prostaglandin E2 (crystalline solid) b. Absolute ethanol c. Sterile cell culture medium or 0.1 M phosphate (B84403) buffer (pH 7.2)
2. Stock Solution Preparation (e.g., 1 mg/mL): a. Aseptically dissolve PGE2 in absolute ethanol to a concentration of 1 mg/mL. b. Gently rotate the vial to ensure complete dissolution. c. This stock solution can be stored at -20°C.
3. Working Solution Preparation (e.g., 50 µg/mL): a. To prepare a 50 µg/mL working solution, dilute the 1 mg/mL stock solution 1:20 in sterile cell culture medium. For example, add 1 mL of the 1 mg/mL stock solution to 19 mL of sterile medium. b. The final concentration of ethanol should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. Final Dilution: a. Further dilute the working solution in cell culture medium to achieve the desired final concentration (working concentrations typically range from 0.25-100 ng/mL).[11] b. Add the final diluted PGE2 solution to the cell cultures immediately.
Note: The stability of prostaglandins in aqueous solutions can be pH-dependent. For applications where even trace amounts of ethanol are undesirable, PGE2 can be dissolved in 0.1 M phosphate buffer with prolonged agitation.[11]
IV. Visualizations
Caption: Prostaglandin signaling pathway in cytoprotection against ethanol.
Caption: Experimental workflow for a prostaglandin cytoprotection assay.
References
- 1. Prostaglandin D1 Alcohol - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protection against ethanol injury by prostaglandin in a human intestinal cell line: role of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol exposure disrupts extraembryonic microtubule cytoskeleton and embryonic blastomere cell adhesion, producing epiboly and gastrulation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic ethanol exposure increases microtubule content in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic ethanol exposure increases microtubule content in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin-induced protection of cultured rat gastric cells against ethanol is inhibited by a microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ethanol on basal and prostaglandin E1-induced increases in beta-endorphin release and intracellular cAMP levels in hypothalamic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin protection of the gastric mucosa against alcohol injury--a dynamic time-related process. Role of the mucosal proliferative zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Analysis of Prostaglandin D1 Alcohol
Introduction
The provided protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The methodology is based on common practices for prostaglandin (B15479496) analysis, offering a robust starting point for method development and validation.[3]
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of Prostaglandin D1 alcohol.
1. Materials and Reagents
-
This compound standard (for research use)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
4. Sample Preparation
The following is a general procedure for the extraction of prostaglandins (B1171923) from a biological matrix (e.g., cell culture supernatant). The protocol may require optimization based on the specific sample type.[5]
-
Acidification: Acidify the sample to a pH of approximately 3.0-3.5 using a suitable acid (e.g., citric acid or formic acid). This step is crucial for efficient extraction of prostaglandins.[5]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing it sequentially with methanol and then water (or an appropriate buffer at pH 3.0-3.5).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10-15% methanol in water) to remove polar impurities.
-
Elute the this compound with a suitable organic solvent, such as methanol or ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.
5. HPLC Method
The following HPLC parameters are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 210 nm (based on typical prostaglandin detection)[3] |
| Run Time | Approximately 15-20 minutes |
6. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Proposed)
For use in a regulated environment, the method should be validated according to ICH guidelines. The following are typical validation parameters to be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes in the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Caption: Detailed Sample Preparation Workflow using SPE.
Disclaimer: This application note provides a recommended starting point for the HPLC analysis of this compound based on methods for similar compounds. Optimization of the sample preparation and HPLC conditions may be necessary for specific applications and sample matrices. Method validation is essential for ensuring the accuracy and reliability of the results in a research or quality control setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Mass Spectrometric Analysis of Prostaglandin (B15479496) D1 Alcohol
Abstract
This document provides a detailed protocol for the quantitative analysis of Prostaglandin D1 (PGD1) alcohol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Prostaglandin D1 alcohol is a synthetic analog of PGD1, where the C-1 carboxyl group is replaced by a primary alcohol.[1] Given the biological importance of prostaglandins (B1171923), which are potent lipid mediators derived from arachidonic acid, sensitive and specific analytical methods are crucial for research and development.[2][3] LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins without the need for derivatization.[3][4][5] This protocol is adapted from established methods for closely related prostaglandins, such as PGD2 and PGE2, and provides a robust starting point for method development for PGD1 alcohol.[2][6] It covers sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction to Prostaglandin Analysis
Prostaglandins are lipid signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, synaptic transmission, and cancer.[2][5] Accurate measurement of these compounds in biological fluids and tissues is essential for understanding their roles in disease.[3][4] While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays (ELISA, RIA) have been used, they often involve laborious sample preparation or lack specificity.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity, specificity, and throughput for analyzing multiple prostaglandins simultaneously.[3][4] This protocol details an LC-MS/MS method optimized for prostaglandin analysis, which can be adapted for the specific quantification of PGD1 alcohol.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method demonstrated to have high extraction efficiency and sensitivity for prostaglandins from brain tissue.[5]
Reagents and Materials:
-
Acetone, HPLC grade
-
Saline (0.9% NaCl)
-
Hexane (B92381), HPLC grade
-
Chloroform (B151607), HPLC grade
-
Formic Acid, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Butylated hydroxytoluene (BHT)
-
Internal Standard (IS): A deuterated analog of PGD1 alcohol is recommended. If unavailable, a deuterated prostaglandin like PGE2-d4 can be used, but validation of its performance is critical.
-
Centrifuge tubes, silanized glass tubes, microvial inserts.
Procedure:
-
For tissue samples, pulverize into a fine powder under liquid nitrogen to prevent post-mortem prostaglandin formation.[6]
-
Homogenize the sample (e.g., ~35 mg of tissue powder or 500 µL of biological fluid) in 3 ml of an acetone/saline mixture (2:1, v/v) containing the internal standard and 0.005% BHT to prevent oxidation.[5]
-
Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and wash three times with 2 ml of hexane to remove neutral lipids. Vortex and centrifuge after each wash, discarding the upper hexane layer.
-
Acidify the lower aqueous phase to approximately pH 3.5 using a small volume of 2M formic acid.[5][7]
-
Extract the prostaglandins by adding 2 ml of chloroform. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[5][7]
-
Carefully transfer the lower chloroform layer to a silanized glass tube. Flush with nitrogen gas and cool at -80°C for at least 15 minutes to precipitate any residual aqueous phase.[5]
-
Discard any frozen residue. Add 200 µl of methanol to the chloroform extract and dry completely under a gentle stream of nitrogen.[5]
-
Reconstitute the dried extract in a small volume (e.g., 30 µl) of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B) for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Instrumentation:
-
HPLC System: Shimadzu LC-10A pumps or equivalent system.[2]
-
Autosampler: Leap HTS PAL or equivalent, maintained at 4-8°C.[2][6]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or a similar instrument capable of Multiple Reaction Monitoring (MRM).[2]
Chromatographic Conditions:
-
Column: Luna C18(2) (150 x 2.0 mm, 5 µm) or Luna phenyl-hexyl (150 x 2 mm, 3 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Column Temperature: 55°C.[6]
-
Gradient Elution:
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI).[2]
-
Ion Source Temperature: 350°C.[2]
-
Electrospray Voltage: -4200 V.[2]
-
Gas: Nitrogen is used as the collision gas.[2]
-
MRM Transitions: The optimal precursor and product ions for PGD1 alcohol must be determined by infusing a standard solution into the mass spectrometer. Based on its structure (MW: 340.5), a potential precursor ion in negative mode is the [M-H]⁻ ion at m/z 339.5. Fragmentation would likely involve losses of water (H₂O). For method development, monitoring transitions such as m/z 339.5 -> 321.5 (loss of one H₂O) and m/z 339.5 -> 303.5 (loss of two H₂O) is a logical starting point. These transitions must be empirically optimized.
Data Presentation: Quantitative Parameters
The following table summarizes the LC-MS/MS parameters. The MRM transitions for PGD1 alcohol are theoretical and require experimental optimization. For reference, validated transitions for the related PGD2 are included.
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Luna C18(2) or Phenyl-Hexyl | [2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5] |
| Flow Rate | 0.2 mL/min | [5] |
| Column Temperature | 55°C | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Negative ESI | [2] |
| Source Temperature | 350°C | [2] |
| Capillary Voltage | -4.2 kV | [2] |
| MRM Transitions (m/z) | ||
| PGD1 Alcohol (Predicted) | Precursor: 339.5 | Theoretical |
| Product 1: 321.5 (Loss of H₂O) | Theoretical | |
| Product 2: 303.5 (Loss of 2xH₂O) | Theoretical | |
| PGD2 (Validated) | Precursor: 351.2 | [2][5] |
| Product: 271.0 or 189.5 | [2][5] | |
| PGD2-d4 (Internal Std.) | Precursor: 355.2 | [2][5] |
| Product: 275.5 | [2][5] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the biochemical context of prostaglandins.
Caption: Experimental workflow for PGD1 alcohol analysis.
Caption: Simplified prostaglandin biosynthesis pathway.
References
- 1. This compound | PGD1类似物 | MCE [medchemexpress.cn]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
Application Notes and Protocols for NMR Spectroscopy Analysis of Prostaglandin D1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from the enzymatic metabolism of dihomo-γ-linolenic acid (DGLA). While PGD1 itself has not been isolated as a natural product, its synthetic analogs are of interest in pharmacological research. Prostaglandin D1 alcohol is a synthetic analog of PGD1 where the C-1 carboxylic acid is replaced by a primary alcohol. This modification can significantly alter the compound's polarity, metabolic stability, and biological activity, making it a valuable tool for studying the structure-activity relationships of prostaglandins (B1171923) and their receptors.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of small molecules like this compound. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound.
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts. These predictions are based on the analysis of structurally related prostaglandin compounds, including various prostaglandin methyl esters. Researchers should consider these values as estimations and should perform their own spectral assignments for confirmation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1-CH₂ | 3.64 | t | 6.6 |
| 2-CH₂ | 1.57 | m | |
| 3-CH₂ | 1.30 | m | |
| 4-CH₂ | 1.30 | m | |
| 5-CH₂ | 1.30 | m | |
| 6-CH₂ | 1.30 | m | |
| 7-CH₂ | 2.0-2.2 | m | |
| 8-CH | 2.3-2.5 | m | |
| 9-CHOH | 4.0-4.2 | m | |
| 10-CH | 2.7-2.9 | m | |
| 11-C=O | - | - | - |
| 12-CH | 2.5-2.7 | m | |
| 13-CH= | 5.6-5.8 | m | |
| 14-CH= | 5.6-5.8 | m | |
| 15-CHOH | 4.1-4.3 | m | |
| 16-CH₂ | 1.4-1.6 | m | |
| 17-CH₂ | 1.2-1.4 | m | |
| 18-CH₂ | 1.2-1.4 | m | |
| 19-CH₂ | 1.2-1.4 | m | |
| 20-CH₃ | 0.8-0.9 | t | ~7.0 |
| OH protons | variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | ~62 |
| 2 | ~32 |
| 3 | ~29 |
| 4 | ~29 |
| 5 | ~29 |
| 6 | ~25 |
| 7 | ~34 |
| 8 | ~55 |
| 9 | ~73 |
| 10 | ~45 |
| 11 | ~215 |
| 12 | ~58 |
| 13 | ~135 |
| 14 | ~130 |
| 15 | ~72 |
| 16 | ~37 |
| 17 | ~25 |
| 18 | ~31 |
| 19 | ~22 |
| 20 | ~14 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Materials:
-
This compound (crystalline solid)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Cotton wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar compounds like prostaglandins.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles remain.
-
Filtering the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This can be achieved by placing a small plug of cotton wool into a Pasteur pipette and then pipetting the solution through it.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 and 0.6 mL, which corresponds to a height of approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
| Parameter | Recommended Value |
|---|---|
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 to 64 (depending on concentration) |
| Relaxation Delay (D1) | 1.0 - 2.0 seconds |
| Acquisition Time (AQ) | 3 - 4 seconds |
| Spectral Width (SW) | 12 - 16 ppm |
| Temperature | 298 K |
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution. This is a critical step to achieve sharp spectral lines.
-
Set the receiver gain automatically.
-
Acquire the ¹H NMR spectrum using the parameters outlined in the table above.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Data Acquisition
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer
Parameters:
| Parameter | Recommended Value |
|---|---|
| Pulse Program | zgpg30 (proton-decoupled) |
| Number of Scans (NS) | 1024 to 4096 (or more for dilute samples) |
| Relaxation Delay (D1) | 2.0 seconds |
| Acquisition Time (AQ) | 1.0 - 1.5 seconds |
| Spectral Width (SW) | 200 - 220 ppm |
| Temperature | 298 K |
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Tune the carbon probe.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence and the parameters listed above.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.
Signaling Pathway and Experimental Workflow
Prostaglandin D1 Signaling Pathway
Prostaglandin D1 is expected to interact with the D prostanoid receptor 1 (DP1), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various cellular responses.
Caption: this compound (after metabolic activation) signaling pathway via the DP1 receptor.
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.
Caption: A typical experimental workflow for the NMR analysis of this compound.
Application Notes and Protocols: Prostaglandin D1 Alcohol Receptor Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol[1][2]. While the specific biological activities of PGD1 alcohol are not extensively documented, its structural similarity to other D-series prostaglandins (B1171923) suggests it may interact with prostanoid receptors. The primary receptors for the closely related and well-studied Prostaglandin D2 (PGD2) are the G-protein coupled receptors (GPCRs) DP1 (PTGDR) and DP2 (CRTH2)[3][4].
These application notes provide a comprehensive overview of the key techniques and detailed protocols for characterizing the binding and functional activity of PGD1 alcohol at these potential receptor targets. The methodologies described include radioligand binding assays, surface plasmon resonance, and cell-based functional assays, offering a multi-faceted approach to defining the compound's pharmacological profile.
Target Receptors and Signaling Pathways
Prostaglandin D2 signaling is mediated by two distinct GPCRs that trigger opposing downstream effects:
-
DP1 Receptor (PTGDR): This receptor is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA)[3][5].
-
DP2 Receptor (CRTH2): This receptor is coupled to an inhibitory G-protein (Gαi). Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels. Activation of the Gαi pathway also leads to an increase in intracellular calcium ([Ca2+]i)[3][6].
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]
- 6. bjbms.org [bjbms.org]
Application Notes and Protocols: Prostaglandin D1 Alcohol Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1, where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] While PGD1 itself is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.[1][2] PGD1 is noted as an inhibitor of ADP-induced platelet aggregation in humans.[1] Currently, there are no known reports on the specific biological activity of PGD1 alcohol.[1][2] Proper preparation and storage of stock solutions are critical to ensure the integrity and performance of the compound in experimental settings. These notes provide detailed protocols and data for handling PGD1 alcohol.
Data Presentation
Quantitative data regarding the solubility and storage of Prostaglandin D1 alcohol are summarized below for easy reference.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Ethanol | 15 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| DMF | 10 mg/mL[1] |
| PBS (pH 7.2) | 75 µg/mL (when added as a solution from an organic solvent)[1] |
Table 2: Recommended Storage and Stability
| Parameter | Recommendation |
| Formulation | Crystalline Solid[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 1 year at -20°C[1] |
| Shipping Condition | Wet ice[1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (or DMSO, DMF)
-
Sterile, amber glass or polypropylene (B1209903) vials with tight-fitting caps
-
Calibrated pipettes and sterile tips
-
Vortex mixer or sonicator
-
Analytical balance (if starting from a non-pre-weighed amount)
Procedure:
-
Equilibration: Before opening, allow the vial of PGD1 alcohol to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of the selected organic solvent (e.g., Ethanol) to the vial containing the pre-weighed PGD1 alcohol to achieve the desired concentration (e.g., for 1 mg of PGD1 alcohol, add 66.7 µL of Ethanol to make a 15 mg/mL solution).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure the crystalline solid has dissolved completely. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquoted stock solutions at -20°C.[1] Ensure vials are clearly labeled with the compound name, concentration, solvent, and preparation date.
Note on Aqueous Solutions: Direct dissolution in aqueous buffers is challenging. To prepare a working solution in a buffer like PBS, first prepare a concentrated stock in an organic solvent (e.g., Ethanol). Then, serially dilute the organic stock into the aqueous buffer. Be aware that the final concentration in the aqueous buffer will be limited by the compound's aqueous solubility (e.g., 75 µg/mL in PBS, pH 7.2).[1]
Workflow and Visualization
Workflow for Stock Solution Preparation and Storage
The following diagram illustrates the standard workflow for preparing and storing PGD1 alcohol stock solutions to ensure consistency and stability.
Caption: Workflow for PGD1 alcohol stock solution preparation.
References
Application Note & Protocol: Determination of Prostaglandin D1 Alcohol Dose-Response Curve
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of PGD1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol.[1][2][3] While its parent compound, PGD1, is a theoretical metabolite of dihomo-γ-linolenic acid and a known inhibitor of ADP-induced platelet aggregation[1][2], there are currently no known reports on the specific biological activity of PGD1 alcohol.[1][2]
This document provides a generalized framework and detailed protocols for the initial characterization of Prostaglandin D1 alcohol. It outlines a systematic approach to determine its dose-response curve in a relevant cellular context. The protocols are based on the hypothesis that PGD1 alcohol may interact with known receptors for D-series prostaglandins, such as the DP1 and DP2 (CRTH2) receptors, which are G-protein coupled receptors (GPCRs).[4] The primary readout discussed is the modulation of intracellular cyclic AMP (cAMP), a common second messenger for prostaglandin signaling pathways.
Hypothesized Signaling Pathway
Prostaglandin D1 and its structural analogs typically exert their effects by binding to specific cell surface receptors. The DP1 receptor is known to couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The DP2 receptor, on the other hand, often couples to Gαi, which inhibits adenylyl cyclase and can lead to other signaling events like calcium mobilization. This application note will focus on the DP1-cAMP activation pathway as a primary screening approach.
Experimental Workflow
The determination of a dose-response curve involves treating a biological system with a range of compound concentrations and measuring the resulting effect. This workflow outlines the key steps from sample preparation to data analysis to derive the EC50 value, which represents the concentration at which 50% of the maximal response is observed.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing or recombinantly overexpressing the human DP1 receptor (e.g., HEK293-DP1).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Cell Culture Medium: DMEM or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Positive Control: Prostaglandin D1 or a known DP1 agonist.
-
cAMP Assay Kit: e.g., HTRF cAMP Assay Kit, cAMP ELISA Kit.
-
Multi-well Plates: 96-well or 384-well cell culture plates, white or black depending on the assay kit.
-
Reagent-grade water and solvents.
Protocol: Dose-Response Determination via cAMP Assay
This protocol details the steps to measure the effect of PGD1 alcohol on intracellular cAMP levels in a DP1-expressing cell line.
1. Cell Preparation: a. Culture DP1-expressing cells according to standard protocols. b. The day before the assay, harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well). c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Preparation: a. Prepare a stock solution of PGD1 alcohol (e.g., 10 mM in DMSO). b. Perform a serial dilution series in assay buffer. For a 10-point curve, a 1:3 or 1:5 dilution series is common, starting from a high concentration (e.g., 100 µM) down to the picomolar range. c. Prepare solutions of the positive control (e.g., PGD1) and a vehicle control (assay buffer with the same final concentration of DMSO as the highest PGD1 alcohol concentration).
3. Assay Procedure: a. Gently wash the cells in the 96-well plate with 100 µL of pre-warmed assay buffer. b. Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C. c. Add 50 µL of the PGD1 alcohol serial dilutions, positive control, or vehicle control to the respective wells. d. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
4. Data Analysis: a. Subtract the background signal from all data points. b. Normalize the data. The response from the vehicle control can be set as 0%, and the maximal response from the positive control can be set as 100%. c. Plot the normalized response (Y-axis) against the logarithm of the PGD1 alcohol concentration (X-axis). d. Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit the data and determine the EC50, maximum effect (Emax), and Hill slope.[5][6]
Data Presentation
Quantitative data should be summarized to clearly present the key parameters of the dose-response relationship. The table below provides a template with hypothetical data for PGD1 alcohol compared to a known agonist.
| Parameter | PGD1 Alcohol (Hypothetical Data) | PGD1 (Positive Control) |
| EC50 (nM) | 125.5 | 8.2 |
| Emax (% Activation) | 95% | 100% |
| Hill Slope | 1.1 | 1.0 |
| Assay Type | HTRF cAMP Assay | HTRF cAMP Assay |
| Cell Line | HEK293-DP1 | HEK293-DP1 |
| n (replicates) | 3 | 3 |
-
EC50: The concentration of an agonist that gives 50% of the maximal response.
-
Emax: The maximum response achievable with the compound.
-
Hill Slope: Describes the steepness of the curve. A value of 1.0 is typical for a simple bimolecular interaction.
Troubleshooting and Considerations
-
Solubility: Ensure PGD1 alcohol is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous assay buffer.
-
Cytotoxicity: At high concentrations, the compound or solvent may be toxic to cells. It is advisable to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed response is not an artifact of cell death.
-
Receptor Specificity: To confirm the response is mediated by the DP1 receptor, the experiment can be repeated in the presence of a known DP1 antagonist or in a parental cell line that does not express the receptor.
-
Alternative Pathways: If no response is observed in the cAMP assay, consider alternative signaling pathways. PGD1 analogs can also interact with the DP2 receptor, which can be investigated using a calcium mobilization assay or by measuring inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. anjiechem.com [anjiechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
Prostaglandin D1 Alcohol: Application Notes for Use as a Chromatographic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol. This structural modification provides a stable molecule that is well-suited for use as a reference standard in various chromatographic applications, particularly in the analysis of eicosanoids. Its high purity (typically ≥99%) and stability when stored correctly make it an excellent choice for method development, validation, and as an internal standard in quantitative analyses.[1] This document provides detailed application notes and protocols for the effective use of PGD1 alcohol in chromatographic workflows.
While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.[1] There are no known reports on the specific biological activity of PGD1 alcohol.[1] However, its structural similarity to other prostaglandins (B1171923) makes it a valuable tool for analytical chemists.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Prostaglandin D1 alcohol is provided in the table below.
| Property | Value |
| Formal Name | 1,9α,15S-trihydroxy-prost-13E-en-11-one |
| CAS Number | 1176470-37-3 |
| Molecular Formula | C₂₀H₃₆O₄ |
| Molecular Weight | 340.5 g/mol |
| Purity | ≥99% |
| Formulation | Crystalline solid |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol (B145695): 15 mg/ml, PBS (pH 7.2): ~75 µg/ml |
| Storage | -20°C |
| Stability | ≥ 1 year at -20°C |
Data sourced from Cayman Chemical product information.[1]
Application: Internal Standard for LC-MS/MS Quantification of Prostaglandins
Due to its structural similarity to endogenous prostaglandins and its synthetic nature (ensuring it is not present in biological samples), PGD1 alcohol is an ideal candidate for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of an internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.
Workflow for Use as an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Protocol 1: Preparation of PGD1 Alcohol Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of PGD1 alcohol for use in chromatographic analysis.
Materials:
-
This compound (crystalline solid)
-
Ethanol (anhydrous, HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Allow the vial of PGD1 alcohol to equilibrate to room temperature before opening.
-
Accurately weigh approximately 1 mg of the crystalline solid.
-
Dissolve the weighed standard in a small volume of ethanol in a 1 mL volumetric flask.
-
Vortex gently to ensure complete dissolution.
-
Bring the solution to the final volume with ethanol.
-
Store the stock solution at -20°C in an amber glass vial. This solution is stable for at least 6 months.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent like acetonitrile/water).
-
For use as an internal standard, a working solution of 100 ng/mL is often suitable. This can be prepared by serial dilution of the stock solution.
-
For creating a calibration curve, prepare a series of standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Protocol 2: LC-MS/MS Quantification of Prostaglandins in Plasma using PGD1 Alcohol as an Internal Standard
Objective: To quantify the concentration of an endogenous prostaglandin (e.g., PGE2) in human plasma using PGD1 alcohol as an internal standard.
Materials:
-
Human plasma (collected with EDTA or heparin)
-
PGD1 alcohol internal standard working solution (e.g., 100 ng/mL)
-
Analyte (e.g., PGE2) standard solutions for calibration curve
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the PGD1 alcohol internal standard working solution (100 ng/mL). Vortex briefly.
-
Acidify the sample by adding 40 µL of 1 M citric acid or similar acid to pH ~3-4.[2]
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute for liquid-liquid extraction.[2]
-
Centrifuge at 4°C to separate the phases.[2]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).[4]
-
-
Calibration Curve Preparation:
-
Prepare a set of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma or PBS).
-
Spike the standards with known concentrations of the analyte (e.g., PGE2) to cover the desired quantification range.
-
Add the same amount of PGD1 alcohol internal standard to each calibration standard as was added to the unknown samples.
-
Process the calibration standards using the same extraction procedure as the samples.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: A typical gradient could be: 0-3 min, 40% B; 3-8 min, 40-80% B; followed by a wash and re-equilibration step.[5]
-
Injection Volume: 5 µL.[5]
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for the specific instrument. Example transitions for related compounds are:
-
PGE2: Precursor ion [M-H]⁻ m/z 351.2 → Product ion m/z 271.2
-
PGD1 Alcohol (Hypothetical): The precursor ion would be [M+HCOO]⁻ or [M-H]⁻. This would need to be determined experimentally.
-
-
Optimize collision energy and other source parameters for maximum signal intensity for both the analyte and PGD1 alcohol.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard (PGD1 alcohol).
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following tables represent typical performance data that could be expected from a validated LC-MS/MS method using PGD1 alcohol as an internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (pg/mL) |
| PGE2 | 0.1 - 5.0 | > 0.995 | 0.1 | 20 |
| PGD2 | 0.1 - 5.0 | > 0.995 | 0.1 | 20 |
| PGF2α | 0.1 - 5.0 | > 0.996 | 0.1 | 25 |
| LLOQ: Lower Limit of Quantification; LOD: Limit of Detection. Data are representative and based on published methods for similar analytes.[2][3][6] |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (CV %) |
| PGE2 | 0.3 (Low QC) | 95.5 - 104.2 | < 6.5 |
| 2.5 (Mid QC) | 98.1 - 102.5 | < 5.1 | |
| 4.0 (High QC) | 97.3 - 101.9 | < 4.8 | |
| QC: Quality Control; CV: Coefficient of Variation. Data are representative and based on published validation guidelines.[3][6] |
Visualization of Prostaglandin Synthesis Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The diagram below illustrates this general pathway to provide context for the family of compounds to which PGD1 alcohol is related.
Caption: Simplified overview of the prostaglandin synthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prostaglandin E1 (Alprostadil) Experiments
Welcome to the technical support center for Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments with PGE1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Prostaglandin E1?
Prostaglandin E1 is a potent vasodilator that exerts its effects by binding to specific E-type prostanoid (EP) receptors, primarily EP2 and EP4.[1] This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The elevated cAMP levels lead to the relaxation of smooth muscle tissue and vasodilation.[1][2]
Q2: How should I prepare and store Prostaglandin E1?
PGE1 is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least two years.[3] For experiments, a stock solution should be made by dissolving the crystalline PGE1 in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide, where its solubility is approximately 50 mg/mL.[3] Further dilutions into aqueous buffers or isotonic saline should be made just prior to the experiment. It is not recommended to store aqueous solutions of PGE1 for more than one day.[3]
Q3: What are the stability considerations for Prostaglandin E1 in aqueous solutions?
PGE1 is unstable in basic solutions (pH > 7.4), as it will degrade into Prostaglandin A and Prostaglandin B compounds.[3] It exhibits greater stability in slightly acidic aqueous solutions.[4] For instance, in a solution with a pH of 7.4 at 37°C, 95% of PGE1 can degrade within 14 days, whereas in solutions with a pH of 4.5 or 4.7, about 25% of the PGE1 remains after 32 days.[4] PGE1 is also sensitive to light.[5]
Q4: What are appropriate vehicle controls for Prostaglandin E1 experiments?
Since PGE1 is often dissolved in organic solvents like ethanol or DMSO, it is crucial to use a vehicle control in your experiments. The vehicle control should contain the same concentration of the organic solvent used to dissolve the PGE1 in the final experimental medium. This allows for the differentiation of the effects of PGE1 from any potential effects of the solvent itself.
Troubleshooting Guides
Problem 1: Inconsistent or No Response to PGE1 Treatment
Q: My cells are not responding to PGE1 treatment, or the response is highly variable. What could be the cause?
A: This is a common issue that can arise from several factors related to the preparation, storage, and application of PGE1, as well as the experimental setup itself.
-
PGE1 Degradation: As mentioned, PGE1 is unstable in basic aqueous solutions and sensitive to light.[3][5] If your stock solution was prepared in a basic buffer or exposed to light for extended periods, it may have degraded.
-
Solution: Prepare fresh dilutions of PGE1 from a properly stored stock solution in a slightly acidic buffer (pH 6.0-7.2) immediately before each experiment.[5] Protect solutions from light.
-
-
Improper Dosing: The dose-response to PGE1 can be nonlinear, with a plateau effect at higher concentrations.[6] It's also possible that the concentration used is too low to elicit a response.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell type or model system. Start with a broad range of concentrations to identify the effective dose.
-
-
Cell Health and Receptor Expression: The responsiveness of cells to PGE1 depends on the expression levels of its receptors (EP2 and EP4). If the cells are unhealthy, passaged too many times, or do not endogenously express sufficient levels of the receptors, you may see a diminished or absent response.
-
Solution: Ensure your cells are healthy and within a low passage number. If you are using a cell line not previously characterized for PGE1 responsiveness, you may need to verify the expression of EP receptors using techniques like qPCR or western blotting.
-
-
Vehicle Effects: The organic solvent used to dissolve PGE1 (e.g., ethanol, DMSO) can have biological effects on its own.
-
Solution: Always include a vehicle control group in your experiments to account for any solvent-induced effects.
-
Problem 2: High Background in Prostaglandin E1 ELISA
Q: I am getting a high background signal in my PGE1 ELISA, making it difficult to interpret my results. What are the possible reasons and solutions?
A: High background in an ELISA can obscure the true signal and reduce the sensitivity of the assay. Several factors can contribute to this issue.
-
Inadequate Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of antibodies.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. The addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer can also help.
-
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can result in non-specific binding.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background.
-
Solution: Increase the number of wash steps (typically 3-5 washes are recommended). Ensure the wash buffer volume is sufficient to cover the entire well surface. A short soaking step with the wash buffer can also be effective.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in your sample.
-
Solution: Check the specificity of your primary antibody. If cross-reactivity is suspected, you may need to try a different antibody or pre-absorb your antibody against potential cross-reacting molecules.
-
-
Contaminated Reagents: Contamination of buffers or reagents can introduce substances that interfere with the assay.
-
Solution: Use fresh, sterile reagents and buffers.
-
Problem 3: Precipitation of PGE1 in Aqueous Solution
Q: I observe a precipitate forming when I dilute my PGE1 stock solution into my aqueous experimental buffer. Why is this happening and how can I prevent it?
A: PGE1 has limited solubility in aqueous solutions. Precipitation can occur if the concentration of PGE1 in the final aqueous solution exceeds its solubility limit, or if the buffer conditions are not optimal.
-
Exceeding Solubility Limit: The solubility of PGE1 in PBS (pH 7.2) is approximately 1.67 mg/mL.[3] If your final concentration is higher than this, it may precipitate.
-
Solution: Prepare a more dilute final working solution. If a higher concentration is required, you may need to maintain a small percentage of the organic solvent in the final solution, but be mindful of potential vehicle effects.
-
-
pH of the Buffer: As PGE1 is more stable in slightly acidic conditions, a neutral or slightly basic buffer might contribute to both degradation and precipitation over time.
-
Solution: Use a slightly acidic buffer (pH 6.0-7.2) for your dilutions.[5]
-
-
Temperature: When aqueous solutions of prostaglandins (B1171923) are frozen, the compound may precipitate.
Data Presentation
Table 1: Solubility of Prostaglandin E1
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~50 mg/mL | [3] |
| DMSO | ~50 mg/mL | [3] |
| Dimethyl Formamide | ~50 mg/mL | [3] |
| PBS (pH 7.2) | ~1.67 mg/mL | [3] |
Table 2: Stability of Prostaglandin E1 in Aqueous Solutions at 37°C
| Solution | pH | Remaining PGE1 after 14 days | Remaining PGE1 after 32 days | Reference |
| 0.1 M Phosphate Buffered Water | 7.4 | ~5% | Not Reported | [4] |
| Isotonic Saline | 4.5 | Not Reported | ~25% | [4] |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | Not Reported | ~25% | [4] |
Experimental Protocols
Protocol 1: Competitive Enzyme Immunoassay (ELISA) for PGE1 Quantification
This protocol is based on the principle of competitive binding, where PGE1 in the sample competes with a fixed amount of labeled PGE1 for a limited number of antibody binding sites.
Materials:
-
PGE1 ELISA Kit (containing pre-coated microplate, PGE1 standard, biotinylated PGE1, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Samples containing PGE1
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. It is recommended to run all standards and samples in duplicate.
-
Standard and Sample Addition: Add a specified volume of the PGE1 standard or your sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the biotinylated PGE1 to each well. The unlabeled PGE1 from the sample and the biotinylated PGE1 will compete for binding to the primary antibody coated on the plate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol to allow the binding reaction to occur.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
HRP-Conjugate Addition: Add the HRP-conjugate to each well and incubate. The HRP-conjugate will bind to the biotinylated PGE1 that is bound to the antibody.
-
Washing: Repeat the washing step to remove unbound HRP-conjugate.
-
Substrate Addition: Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this standard curve to determine the concentration of PGE1 in your samples.
Protocol 2: Measurement of cAMP Production
This protocol outlines a general method for measuring cAMP production in cells stimulated with PGE1 using a competitive immunoassay-based kit.
Materials:
-
Cells expressing EP receptors
-
Cell culture medium
-
PGE1
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP Assay Kit (containing lysis buffer, cAMP standard, HRP-conjugated cAMP, and detection reagents)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Cell Stimulation:
-
Pre-treat cells with a PDE inhibitor for a short period to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of PGE1 (and a vehicle control) for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit to release intracellular cAMP.
-
cAMP Measurement:
-
Transfer the cell lysates to the microplate provided in the cAMP assay kit.
-
Follow the kit manufacturer's instructions for the competitive immunoassay. This typically involves adding an HRP-conjugated cAMP and an anti-cAMP antibody.
-
After incubation and washing steps, add a substrate and measure the resulting signal using a microplate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the PGE1 concentration to generate a dose-response curve.
-
Visualizations
Caption: Prostaglandin E1 Signaling Pathway.
Caption: General Experimental Workflow for PGE1.
Caption: Troubleshooting Decision Tree for PGE1 Experiments.
References
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse effects of ethanol on the pathway of inducible prostaglandin E2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prostaglandin D1 Alcohol Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Prostaglandin D1 (PGD1) alcohol in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) alcohol and how does it differ from PGD1?
A1: PGD1 alcohol is a synthetic analog of Prostaglandin D1 (PGD1) where the C-1 carboxyl group has been replaced with a primary alcohol.[1][2] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid, PGD1 alcohol is a synthetic compound.[2] It's important to note that there are limited reports on the specific biological activity of PGD1 alcohol.[2]
Q2: What is the primary signaling pathway for PGD1 and its analogs?
A2: Prostaglandin D2 (PGD2), a related compound, primarily signals through the G protein-coupled receptor (GPCR) known as the D prostanoid 1 (DP1) receptor.[3][4][5] Activation of the DP1 receptor is coupled to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can influence various physiological processes.[4] It is presumed that PGD1 and its analogs like PGD1 alcohol may act through a similar pathway.
Q3: What is the recommended solvent for dissolving PGD1 alcohol?
A3: PGD1 alcohol is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] For in vitro studies, ethanol is a common choice. The solubility of PGD1 alcohol in ethanol is approximately 15 mg/mL.[2]
Q4: What is a recommended starting concentration for PGD1 alcohol in cell-based assays?
A4: Due to the limited data on the biological activity of PGD1 alcohol, establishing a definitive working concentration is challenging. However, for PGD1, an IC50 value of 320 ng/mL has been reported for the inhibition of ADP-induced platelet aggregation.[2] This concentration can serve as a starting point for dose-response experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.
Q5: How should I prepare a stock solution of PGD1 alcohol?
A5: To prepare a stock solution, dissolve PGD1 alcohol in 100% ethanol. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of PGD1 alcohol in 1 mL of ethanol. This stock solution should be stored at -20°C or -80°C.[6] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of ethanol in the culture medium is minimal to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The concentration of PGD1 alcohol or the final ethanol concentration is too high, leading to poor solubility in the aqueous culture medium.
-
Troubleshooting Steps:
-
Reduce Final Ethanol Concentration: Ensure the final concentration of ethanol in your cell culture medium is well below 1%. Ideally, it should be less than 0.1% to minimize solvent toxicity and solubility issues.
-
Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, prepare intermediate dilutions in your cell culture medium.
-
Vortex During Dilution: When diluting the stock solution, vortex the tube gently to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Issue 2: High Cell Death or Cytotoxicity
-
Possible Cause: The observed cytotoxicity could be due to the effects of PGD1 alcohol itself or the ethanol vehicle.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of ethanol as your experimental groups. This will help you differentiate between the effects of the compound and the solvent.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of PGD1 alcohol concentrations. Also, consider a time-course experiment to determine if the cytotoxicity is dependent on the duration of exposure.
-
Lower Ethanol Concentration: Studies have shown that ethanol concentrations as low as 10% can be cytotoxic to cells with prolonged exposure. Aim for the lowest possible final ethanol concentration in your culture.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Inconsistent results can arise from variability in compound preparation, cell handling, or assay execution.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh dilutions of PGD1 alcohol from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates. Variations in cell number can significantly impact the results of cell-based assays.
-
Assay Timing: Perform treatments and assay readouts at consistent time points.
-
Check for Compound Stability: While data on PGD1 alcohol stability is limited, prostaglandins (B1171923) can be unstable in aqueous solutions.[6] It is best practice to add the compound to the culture medium immediately before treating the cells.
-
Data Presentation
Table 1: Solubility of Prostaglandin D1 Alcohol
| Solvent | Approximate Solubility |
| Ethanol | 15 mg/mL[2] |
| Dimethylformamide (DMF) | 10 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[2] |
| PBS (pH 7.2) | 75 µg/mL (when added from a stock solution)[2] |
Table 2: Recommended Final Ethanol Concentrations in Cell Culture
| Final Ethanol Concentration | Potential Effects | Recommendation |
| > 1% | High risk of cytotoxicity and protein denaturation. | Avoid |
| 0.1% - 1% | May cause subtle cellular stress or affect signaling pathways. | Use with caution and always include a vehicle control. |
| < 0.1% | Generally considered safe for most cell lines. | Recommended |
Experimental Protocols
Protocol 1: Preparation of PGD1 Alcohol Working Solutions
-
Prepare Stock Solution:
-
Dissolve PGD1 alcohol in 100% ethanol to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final ethanol concentration in the medium is below 0.1%.
-
For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
Use the prepared working solutions immediately.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that is optimal for your specific assay and cell line.
-
Allow the cells to adhere and grow for 24 hours (for adherent cells).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the freshly prepared PGD1 alcohol working solutions to the respective wells.
-
Include a "vehicle control" group (medium with the same final concentration of ethanol) and an "untreated control" group (medium only).
-
Incubate the cells for the desired treatment duration.
-
-
Assay Readout:
-
Perform your desired cell-based assay (e.g., cell viability assay, cAMP assay, gene expression analysis) according to the manufacturer's instructions or your established laboratory protocol.
-
Mandatory Visualizations
Caption: Presumed signaling pathway of Prostaglandin D1 (PGD1) alcohol via the DP1 receptor.
Caption: General experimental workflow for in vitro studies using PGD1 alcohol.
References
"preventing degradation of Prostaglandin D1 alcohol during experiments"
This technical support center provides guidance on preventing the degradation of Prostaglandin D1 alcohol (PGD1 alcohol) during experimental procedures. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of PGD1 alcohol in their experiments.
Troubleshooting Guides
Visual Inspection of PGD1 Alcohol Solutions
Degradation of PGD1 alcohol may not always be visually apparent. However, certain signs can indicate a potential issue with the integrity of your stock solutions or experimental samples.
| Observation | Potential Cause | Recommended Action |
| Precipitate in frozen aqueous solution | PGD1 alcohol may have precipitated out of the aqueous buffer upon freezing. | Gently shake or briefly sonicate the solution to redissolve the precipitate. If it does not redissolve, the compound may have degraded. |
| Cloudiness or haziness in solution | May indicate precipitation, contamination, or degradation, especially at higher concentrations or in aqueous buffers. | Prepare a fresh solution. Consider using an organic solvent for the stock solution. |
| Discoloration of the solution | Could be a sign of chemical degradation or contamination. | Discard the solution and prepare a fresh stock. |
Unexpected Experimental Results
Inconsistent or unexpected results are often the first indication of compound degradation.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of PGD1 alcohol leading to a lower effective concentration. | Prepare fresh dilutions from a new stock solution. Verify the stability of the compound under your specific experimental conditions (see Stability Testing Protocol below). |
| High variability between replicates | Inconsistent degradation of PGD1 alcohol across different samples. | Ensure consistent handling and timing for all samples. Prepare working solutions immediately before use. |
| Irreproducible results | Degradation of the stock solution over time. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
Stability of this compound: A Comparative Overview
While specific quantitative stability data for PGD1 alcohol is not extensively available, the following table provides an illustrative summary of expected stability based on the general properties of prostaglandins, such as Prostaglandin E2 (PGE2).[1] The data presented here is hypothetical and intended to guide researchers in designing their experiments.
| Condition | Solvent/Buffer | Temperature | Expected Half-Life (t½) | Key Considerations |
| Storage (Long-term) | Anhydrous Ethanol (B145695) | -80°C | > 1 year | Recommended for long-term storage of stock solutions. |
| Anhydrous Ethanol | -20°C | ~ 6-12 months | Suitable for shorter-term storage. | |
| Working Solution | 0.1 M Phosphate (B84403) Buffer (pH 6.0) | 2-8°C | ~ 48-72 hours | Prepare fresh daily if possible. Avoid prolonged storage. |
| 0.1 M Phosphate Buffer (pH 7.4) | 2-8°C | ~ 24-48 hours | Stability decreases as pH becomes more neutral or basic. | |
| 0.1 M Phosphate Buffer (pH 8.0) | 2-8°C | < 24 hours | Significant degradation can be expected. | |
| Experimental Conditions | Cell Culture Media (e.g., DMEM) | 37°C | ~ 2-8 hours | Degradation is accelerated at physiological temperatures. Prepare solutions immediately before adding to cells. |
Experimental Protocols
Protocol: Preparation of PGD1 Alcohol Stock and Working Solutions
This protocol outlines the recommended procedure for preparing stable stock and working solutions of PGD1 alcohol.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 6.0)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure for Stock Solution (10 mg/mL in Ethanol):
-
Allow the vial of crystalline PGD1 alcohol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of PGD1 alcohol in a sterile vial.
-
Add the appropriate volume of anhydrous ethanol to achieve a 10 mg/mL concentration.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the PGD1 alcohol stock solution at room temperature.
-
Further dilute the stock solution with the desired aqueous buffer to the final experimental concentration.
-
Note: The final concentration of ethanol should be kept to a minimum to avoid solvent effects in biological assays. It is generally advisable to keep the final ethanol concentration below 0.1%.
-
-
Prepare the working solution immediately before use.
-
If temporary storage is necessary, keep the aqueous solution on ice and protected from light.
Visualizations
References
"Prostaglandin D1 alcohol interference with assay reagents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) and encountering potential interference from alcohol in their assays.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) and what are its key characteristics?
Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds with diverse physiological functions.[1][2] It is a derivative of arachidonic acid and is structurally similar to Prostaglandin D2 (PGD2).[3] Key characteristics are summarized in the table below.
| Property | Description |
| Alternate Names | PGD1, 9α,15S-dihydroxy-11-oxo-prost-13E-en-1-oic acid[3][4] |
| Molecular Formula | C₂₀H₃₄O₅[2][3][4] |
| Molecular Weight | 354.5 g/mol [2][3][4] |
| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>50 mg/ml), and Ethanol (B145695) (>75 mg/ml)[3] |
| Stability | Stable for ≥ 2 years when stored at -80°C[3] |
Q2: Which assay types are commonly used to measure PGD1?
The most common methods for quantifying PGD1 are competitive enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS).[5][6] ELISA kits are commercially available for the detection of PGD1 in various sample types, including serum, plasma, and cell culture supernatants.[5]
Q3: Can alcohol in my samples interfere with the PGD1 assay?
Yes, the presence of alcohol, particularly ethanol, in your samples can potentially interfere with PGD1 assays. While PGD1 is soluble in ethanol, many immunoassay kits explicitly state that samples must be free of organic solvents.[7][8] The exact mechanism of interference can vary but may include effects on antibody-antigen binding, enzyme activity, or the overall stability of assay components.
Q4: What is the signaling pathway for PGD1?
PGD1 is an analog of PGD2 and is expected to act on the same receptors: DP1 and DP2 (also known as CRTH2).[3] These are G-protein coupled receptors. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while activation of the DP2 receptor is often associated with a decrease in cAMP and an increase in intracellular calcium.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your PGD1 experiments, with a focus on alcohol-related interference.
Issue 1: Low or No Signal in ELISA
| Possible Cause | Troubleshooting Step |
| Alcohol Interference | High concentrations of alcohol (e.g., ethanol) in the sample may disrupt the binding of PGD1 to the antibody. Evaporate the alcohol from the sample using a gentle stream of nitrogen and reconstitute the sample in the provided assay buffer. |
| PGD1 Degradation | PGD1 may be unstable in certain solvents or at inappropriate pH levels. Ensure samples are processed and stored as recommended. If using an alcohol-based extraction, perform the evaporation step promptly and at a low temperature. |
| Incorrect Sample Preparation | Samples may contain interfering substances. For complex matrices, consider solid-phase extraction (SPE) to purify PGD1 prior to the assay. |
Issue 2: High Background Signal in ELISA
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Residual alcohol in the wells might promote non-specific binding of assay components. Ensure complete removal of alcohol before adding samples to the plate. Increase the number of wash steps after the incubation with the primary antibody. |
| Contaminated Reagents | One of the assay components may be contaminated. Use fresh reagents and ensure proper handling to avoid cross-contamination. |
Issue 3: Poor Standard Curve
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Dilution | If standards are prepared in a buffer containing alcohol, it may affect their stability or coating to the plate. Prepare standards in the assay buffer provided with the kit immediately before use. |
| Pipetting Errors | Ensure accurate pipetting, especially for serial dilutions of the standard. |
Issue 4: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Alcohol Evaporation | Uneven evaporation of alcohol across samples can lead to variability. Ensure a consistent and complete evaporation process for all samples. |
| Well-to-Well Contamination | Be careful to avoid splashing or cross-contamination between wells, especially when handling volatile solvents like alcohol. |
Experimental Protocols & Methodologies
General Sample Preparation Protocol for PGD1 ELISA to Minimize Alcohol Interference
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and store them immediately at -80°C if not to be used right away.
-
Extraction (if necessary):
-
For complex samples, perform a solid-phase extraction (SPE) to isolate prostaglandins.
-
If using an organic solvent like ethanol for extraction, proceed to the next step.
-
-
Solvent Evaporation:
-
Transfer the alcohol-containing extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Avoid excessive heat to prevent PGD1 degradation.
-
-
Reconstitution:
-
Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
-
Vortex thoroughly to ensure complete dissolution of PGD1.
-
-
Assay:
-
Proceed with the ELISA protocol as instructed in the kit manual.
-
Visualizations
Caption: PGD1 Signaling through DP1 and DP2 Receptors.
Caption: Troubleshooting workflow for PGD1 assay failures.
References
- 1. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. Rat Prostaglandin D1 (PGD1) ELISA Kit - Byabscience - ELISA kit/antibody [byabscience.com]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
"interpreting unexpected results with Prostaglandin D1 alcohol"
Welcome to the technical support center for Prostaglandin (B15479496) D1 (PGD1) alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues that may arise during experimentation with this synthetic prostaglandin analog.
Disclaimer: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1.[1][2] Currently, there are no known reports on its specific biological activity.[1] Therefore, the information provided in this technical support center is largely extrapolated from the known properties of its parent compound, PGD1, other prostaglandin analogs, and general principles of prostaglandin research.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 alcohol?
A1: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] Its formal chemical name is 1,9α,15S-trihydroxy-prost-13E-en-11-one.[1]
Q2: What is the expected biological activity of this compound?
A2: While the specific biological activity of PGD1 alcohol is not yet documented, its parent compound, PGD1, is known to be an inhibitor of ADP-induced platelet aggregation in humans.[1] It is hypothesized that PGD1 alcohol may interact with prostaglandin receptors, potentially the DP1 receptor, which is the primary receptor for PGD1.
Q3: In what solvents is this compound soluble?
A3: PGD1 alcohol is soluble in organic solvents such as DMF (10 mg/ml), DMSO (10 mg/ml), and ethanol (B145695) (15 mg/ml).[1] Its solubility in aqueous buffers like PBS (pH 7.2) is limited (approximately 75 µg/ml).[1]
Q4: How should I store this compound?
A4: It is recommended to store PGD1 alcohol as a crystalline solid at -20°C.[3] For solutions, it is best to prepare them fresh. If stock solutions in organic solvents are necessary, they should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected or No Biological Response
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | - Prepare fresh solutions for each experiment. - Avoid storing in aqueous solutions for extended periods. - Protect from light and extreme temperatures. |
| Low Receptor Affinity or Efficacy | - The modification of the carboxyl group to an alcohol may significantly reduce binding affinity to prostaglandin receptors. - Perform a dose-response study with a wide range of concentrations to determine if a biological effect can be observed at higher concentrations. |
| Incorrect Solvent or Formulation | - Ensure the final concentration of the organic solvent in your experimental system is not causing cellular toxicity or other artifacts. - Run a vehicle-only control to account for any effects of the solvent. |
| Cell Line or Model System Unresponsive | - Verify that your chosen cell line or animal model expresses the putative target receptor (e.g., DP1). - Consider using a positive control, such as PGD1 or a known DP1 agonist, to confirm that the signaling pathway is functional in your system. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Compound Preparation | - Standardize the protocol for preparing PGD1 alcohol solutions, including the solvent, final dilution vehicle, and the time between preparation and use. |
| Batch-to-Batch Variability | - If using different lots of PGD1 alcohol, consider that there may be slight variations in purity or stability. - It is advisable to perform a quality control check on new batches. |
| Experimental Conditions | - Ensure consistent experimental conditions, such as cell passage number, confluency, and incubation times. |
Issue 3: Off-Target or Paradoxical Effects
| Possible Cause | Troubleshooting Step |
| Interaction with Other Receptors | - Synthetic prostaglandin analogs can sometimes interact with other prostanoid receptors (e.g., EP, FP receptors) or even non-prostanoid receptors, leading to unexpected signaling.[4] - Use selective antagonists for other prostaglandin receptors to determine if the observed effect is due to off-target binding. |
| Non-Receptor-Mediated Effects | - At high concentrations, lipid-soluble compounds can have non-specific effects on cell membranes or intracellular signaling pathways. - Lower the concentration of PGD1 alcohol and re-evaluate the effect. |
| Metabolism of the Compound | - The primary alcohol group may be metabolized by cellular enzymes, leading to the formation of active or inactive metabolites that could produce unexpected biological responses. |
Data Presentation
Due to the lack of specific experimental data for this compound, the following table presents data for its parent compound, Prostaglandin D1, for reference.
| Compound | Target | Action | IC50 Value |
| Prostaglandin D1 | Platelet Aggregation (ADP-induced) | Inhibition | 320 ng/ml[1] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Preparation of PGD1 Alcohol Stock Solution:
-
Dissolve PGD1 alcohol in an appropriate organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Culture your target cells in the appropriate medium and conditions until they reach the desired confluency.
-
On the day of the experiment, prepare fresh dilutions of PGD1 alcohol from the stock solution in the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
Replace the existing medium with the medium containing the different concentrations of PGD1 alcohol or the vehicle control.
-
Incubate the cells for the desired period.
-
-
Endpoint Analysis:
-
After incubation, perform the desired endpoint analysis, such as measuring cAMP levels, assessing cell viability, or analyzing gene expression.
-
Visualizations
Hypothesized Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway for PGD1 alcohol, assuming it acts as an agonist at the Prostaglandin D1 receptor (DP1).
Caption: Hypothesized DP1 receptor-mediated signaling cascade for PGD1 alcohol.
Troubleshooting Workflow for Unexpected Results
This diagram provides a logical workflow for troubleshooting unexpected experimental outcomes with PGD1 alcohol.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
"Prostaglandin D1 alcohol quality control and purity assessment"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Prostaglandin (B15479496) D1 (PGD1) alcohol.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 alcohol?
A1: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 (PGD1).[1][2][3] In this compound, the C-1 carboxyl group of PGD1 has been replaced with a primary alcohol. It is primarily used as a reference standard in analytical studies. While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), it has not been isolated as a natural product.
Q2: What are the physical and chemical properties of PGD1 alcohol?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1176470-37-3 | [1][4] |
| Molecular Formula | C₂₀H₃₆O₄ | [1] |
| Formula Weight | 340.5 g/mol | [1] |
| Purity | Typically ≥99% | [1] |
| Formulation | Crystalline solid | [1] |
| Formal Name | 1,9α,15S-trihydroxy-prost-13E-en-11-one | [1] |
Q3: How should I store and handle PGD1 alcohol to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of PGD1 alcohol.
-
Storage Temperature: Store the solid compound at -20°C.[1]
-
Stability: When stored correctly at -20°C, the compound is stable for at least one year.[1]
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation, which can lead to degradation. For preparing stock solutions, use anhydrous solvents.
Q4: What solvents are recommended for reconstituting PGD1 alcohol?
A4: PGD1 alcohol is soluble in various organic solvents. The choice of solvent will depend on the experimental requirements.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~15 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~75 µg/mL (prepare by diluting from organic stock) | [1] |
Q5: What is the known biological activity of PGD1 alcohol?
A5: There are no known reports of biological activity for PGD1 alcohol itself.[1] It is a synthetic analog of PGD1, which is a weak inhibitor of ADP-induced platelet aggregation in humans with an IC₅₀ value of 320 ng/ml.[1]
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. Prostaglandins (B1171923) can be unstable, particularly in aqueous solutions or under acidic/basic conditions.[5] Dehydration is a common degradation pathway.[5]
-
Solution: Verify the purity of your sample using HPLC (see Protocol 1). Ensure that the compound was stored correctly at -20°C and that stock solutions are fresh. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: No Biological Activity. As noted, PGD1 alcohol has no reported biological activity.
-
Solution: If you are performing a bioassay, include a positive control with a related prostaglandin known to be active in your system (e.g., PGD2 or PGE2) to validate the assay itself. The lack of response from PGD1 alcohol may be the expected result.
-
-
Possible Cause 3: Incorrect Concentration. This could be due to errors in weighing, dilution, or incomplete solubilization.
-
Solution: Re-prepare the solution carefully. Use sonication to aid dissolution if necessary. Confirm the concentration using a validated analytical method if possible.
-
Problem: The purity of the compound is upon analysis (e.g., multiple peaks in HPLC).
-
Possible Cause: Chemical Degradation. The appearance of new peaks, particularly those with a shorter retention time in reverse-phase HPLC, may indicate the formation of more polar degradation products. Conversely, less polar products like the dehydrated PGA1-type impurity may also form.[5]
Quality Control and Purity Assessment
A systematic approach is essential for verifying the purity of PGD1 alcohol before use and for troubleshooting unexpected results.
Caption: Workflow for assessing the purity of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a quantitative assessment of the purity of the compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of PGD1 alcohol at 1 mg/mL in ethanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase mixture (e.g., 70% A / 30% B).
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Start with 30% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak.
-
Protocol 2: Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used to confirm the identity of the compound and to characterize any impurities.
-
System Preparation:
-
LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phases as described in Protocol 1. The flow rate may need to be adjusted based on the MS interface (e.g., 0.2-0.4 mL/min).[8]
-
-
Mass Spectrometer Settings (Example for Positive ESI):
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (e.g., m/z 100-500) to find the parent ion. The expected [M+H]⁺ for C₂₀H₃₆O₄ is ~341.26. The sodium adduct [M+Na]⁺ at ~363.24 may also be observed.
-
MS/MS Analysis: Perform product ion scans on the parent ion (m/z 341.26) to obtain a characteristic fragmentation pattern, which can be used for definitive identification.
-
-
Sample Preparation and Analysis:
-
Prepare and inject the sample as described for HPLC.
-
Analyze the full scan data to locate the peak corresponding to the retention time of PGD1 alcohol.
-
Examine the mass spectrum of this peak to confirm the molecular weight.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their structure (e.g., a mass loss of 18 Da suggests dehydration).
-
Signaling Pathway Context
While PGD1 alcohol itself has no confirmed signaling activity, it is an analog of PGD1, which belongs to the prostaglandin family. Prostaglandins typically exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The diagram below illustrates a generalized signaling pathway for prostaglandins like PGE2, which often involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10][11][12]
Caption: A generalized prostaglandin signaling cascade via a Gs-coupled receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. scbt.com [scbt.com]
- 5. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing off-target effects of Prostaglandin D1 alcohol"
This technical support center is designed for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) alcohol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) alcohol and how does it differ from PGD1 and PGD2?
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2] While structurally similar to PGD1 and the more extensively studied PGD2, this modification can alter its binding affinity and selectivity for various prostanoid receptors. PGD2 is a major product of mast cells and is known to be a critical mediator in allergic diseases like asthma.[3][4][5] PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid and has been shown to be an inhibitor of ADP-induced platelet aggregation.[2] It is crucial to understand that while PGD1 alcohol is expected to interact with the same receptors as PGD2 (DP1 and CRTH2), its specific activity and potential for off-target effects may differ.
Q2: What are the primary on-target and potential off-target receptors for PGD1 alcohol?
The primary on-target receptors for PGD1 alcohol are presumed to be the same as for PGD2: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4][5]
-
DP1 Receptor: Activation of the DP1 receptor is typically associated with vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle.[3][4]
-
CRTH2 (DP2) Receptor: Activation of the CRTH2 receptor is linked to the migration and activation of Th2 lymphocytes, eosinophils, and basophils, promoting pro-inflammatory responses.[3][4][5]
Potential off-target receptors could include other prostanoid receptors (e.g., EP, FP, IP, TP receptors) due to structural similarities among their endogenous ligands. Cross-reactivity with these receptors can lead to unintended biological effects and experimental variability.
Q3: How can I minimize off-target effects of PGD1 alcohol in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of PGD1 alcohol required to elicit the desired on-target effect through dose-response studies.
-
Employ Receptor Antagonists: Use selective antagonists for potential off-target receptors to block their activation. For instance, if you are studying DP1-mediated effects, you could use a CRTH2 antagonist to prevent confounding signals from that pathway.
-
Use a Well-Characterized Cell System: Utilize cell lines that endogenously express your target receptor at high levels and have low or no expression of potential off-target receptors. If necessary, use engineered cell lines that overexpress the receptor of interest.
-
Perform Control Experiments: Always include appropriate controls, such as vehicle-only controls, and cells that do not express the target receptor, to identify non-specific effects.
Q4: What are the key signaling pathways activated by the DP1 and CRTH2 receptors?
-
DP1 Receptor: The DP1 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[3]
-
CRTH2 (DP2) Receptor: The CRTH2 receptor is a Gi protein-coupled receptor (GPCR). Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It also activates phospholipase C (PLC), which results in the generation of inositol (B14025) triphosphate (IP3) and the mobilization of intracellular calcium.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PGD1 alcohol.
Problem 1: High Variability in Experimental Replicates
| Possible Cause | Solution |
| Inconsistent PGD1 Alcohol Concentration | Prepare fresh dilutions of PGD1 alcohol for each experiment from a concentrated stock solution. Ensure thorough mixing before each use. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and have a consistent confluence at the time of the experiment. |
| Pipetting Errors | Use calibrated pipettes and pre-rinse pipette tips. For small volumes, use low-retention tips. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all samples. |
Problem 2: No or Low Response to PGD1 Alcohol
| Possible Cause | Solution |
| Degraded PGD1 Alcohol | Store PGD1 alcohol according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Low Receptor Expression | Confirm the expression of your target receptor (DP1 or CRTH2) in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and temperature. Ensure the assay buffer composition is appropriate. |
| Inactive Reagents | Check the expiration dates of all assay reagents and store them under the recommended conditions. |
Problem 3: Suspected Off-Target Effects
| Possible Cause | Solution |
| Cross-reactivity with other Prostanoid Receptors | Perform receptor binding or functional assays using a panel of cell lines expressing different prostanoid receptors to assess the selectivity of PGD1 alcohol. |
| Use of Non-selective Antagonists/Inhibitors | If using antagonists to block off-target effects, ensure they are highly selective for their intended target at the concentration used. |
| Activation of Multiple Signaling Pathways | Dissect the signaling pathways using specific inhibitors. For example, use a PLC inhibitor to confirm if a response is mediated through the CRTH2-calcium mobilization pathway. |
Quantitative Data
Due to the limited availability of public data specifically for PGD1 alcohol, the following table provides a representative comparison of binding affinities for the closely related PGD2 at its primary receptors. This can serve as a guide for expected on-target potency and potential for off-target interactions. Researchers should perform their own binding and functional assays to determine the specific activity of PGD1 alcohol.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| PGD2 | DP1 | 1 - 10 | ~5 (cAMP accumulation) |
| PGD2 | CRTH2 (DP2) | 3 - 20 | ~10 (Calcium mobilization) |
| PGD2 | EP1-4 | >1000 | >1000 |
| PGD2 | FP | >1000 | >1000 |
| PGD2 | IP | >1000 | >1000 |
| PGD2 | TP | >500 | >500 |
Note: These values are approximate and can vary depending on the cell type and assay conditions. It is hypothesized that PGD1 alcohol will exhibit a similar binding profile, but empirical validation is essential.
Experimental Protocols
1. Competitive Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of PGD1 alcohol for DP1 and CRTH2 receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the target receptor (DP1 or CRTH2).
-
Radiolabeled ligand (e.g., [3H]-PGD2).
-
PGD1 alcohol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add increasing concentrations of unlabeled PGD1 alcohol.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
-
2. cAMP Accumulation Assay for DP1 Receptor Activation
This protocol measures the activation of the Gs-coupled DP1 receptor by quantifying the increase in intracellular cAMP.
-
Materials:
-
Cells expressing the DP1 receptor.
-
PGD1 alcohol.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of PGD1 alcohol or controls.
-
Incubate for the recommended time to allow for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[6][7][8][9][10]
-
Plot the cAMP concentration against the log of the PGD1 alcohol concentration to determine the EC50 value.
-
3. Calcium Mobilization Assay for CRTH2 Receptor Activation
This protocol measures the activation of the Gi-coupled CRTH2 receptor by detecting the increase in intracellular calcium.[11][12][13][14][15]
-
Materials:
-
Cells expressing the CRTH2 receptor.
-
PGD1 alcohol.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a stable baseline, inject increasing concentrations of PGD1 alcohol into the wells.
-
Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response for each concentration and plot it against the log of the PGD1 alcohol concentration to determine the EC50 value.
-
Visualizations
Signaling Pathways
// Nodes PGD1_alcohol [label="PGD1 alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; DP1 [label="DP1 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., vasodilation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PGD1_alcohol -> DP1 [label=" binds"]; DP1 -> Gs [label=" activates"]; Gs -> AC [label=" activates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label=" converts to"]; cAMP -> PKA [label=" activates"]; PKA -> Response [label=" leads to"]; } DP1 Receptor Signaling Pathway
// Nodes PGD1_alcohol [label="PGD1 alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; CRTH2 [label="CRTH2 (DP2) Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext]; IP3 [label="IP3", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\nfrom ER", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., chemotaxis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC_inhib [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_dec [label="↓ cAMP", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PGD1_alcohol -> CRTH2 [label=" binds"]; CRTH2 -> Gi [label=" activates"]; Gi -> PLC [label=" activates"]; Gi -> AC_inhib [label=" inhibits"]; AC_inhib -> cAMP_dec; PIP2 -> PLC [style=dashed, arrowhead=none]; PLC -> IP3 [label=" cleaves to"]; PLC -> DAG [label=" "]; IP3 -> Ca_release [label=" triggers"]; DAG -> PKC [label=" activates"]; PKC -> Response; Ca_release -> Response; } CRTH2 (DP2) Receptor Signaling Pathway
Experimental Workflow
// Nodes start [label="Start: Hypothesis\n(PGD1 alcohol has on-target effects)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="1. Dose-Response Curve\n(Determine EC50 for on-target effect)"]; selectivity [label="2. Receptor Selectivity Profiling\n(Binding or functional assays on a panel of prostanoid receptors)"]; off_target_id [label="Identify Potential Off-Targets", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_off_target [label="No Significant Off-Target Activity", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; antagonist_studies [label="3. Antagonist Confirmation\n(Use selective antagonists to block off-target effects)"]; pathway_analysis [label="4. Signaling Pathway Analysis\n(e.g., cAMP, Calcium assays with inhibitors)"]; functional_assays [label="5. Cell-Based Functional Assays\n(e.g., migration, platelet aggregation)"]; conclusion [label="Conclusion: Characterize On- and Off-Target Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dose_response; dose_response -> selectivity; selectivity -> off_target_id [label="Off-target activity observed"]; selectivity -> no_off_target [label="No off-target activity"]; off_target_id -> antagonist_studies; no_off_target -> functional_assays; antagonist_studies -> pathway_analysis; pathway_analysis -> functional_assays; functional_assays -> conclusion; } Workflow for Characterizing PGD1 Alcohol Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin D1 Alcohol - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin I(2) production and cAMP accumulation in response to acidic extracellular pH through OGR1 in human aortic smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helvia.uco.es [helvia.uco.es]
- 15. benchchem.com [benchchem.com]
"Prostaglandin D1 alcohol experimental variability and reproducibility"
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) alcohol.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D1 (PGD1) alcohol?
A1: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1 (PGD1). In this analog, the C-1 carboxyl group of PGD1 is replaced with a primary alcohol.[1][2][3] PGD1 itself is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA), but it has not been isolated as a natural product.[1]
Q2: What is the reported biological activity of PGD1 alcohol?
A2: Currently, there are no known reports of the biological activity of Prostaglandin D1 alcohol.[1][2] This presents both a challenge and an opportunity for researchers to be the first to characterize its physiological effects.
Q3: Why is there a lack of data on the biological activity of PGD1 alcohol?
A3: Several factors could contribute to the limited data on PGD1 alcohol's biological activity. These may include its synthetic nature, potential instability, or a historical research focus on other more abundant or potent prostaglandins (B1171923). As a synthetic analog, its activity is not guaranteed and requires initial exploratory studies.
Q4: What are the potential research applications of PGD1 alcohol?
A4: Given that its parent compound, PGD1, is an inhibitor of ADP-induced platelet aggregation[1], a primary area of investigation for PGD1 alcohol would be in hematology and thrombosis research. Researchers might also explore its effects on smooth muscle contraction, inflammatory responses, and neuronal activity, which are common functions of other prostaglandins.
Q5: How should I handle and store PGD1 alcohol to ensure experimental reproducibility?
A5: Proper handling and storage are critical for minimizing experimental variability. PGD1 alcohol should be stored at -20°C.[1][4][5] It is stable under these recommended storage conditions.[4] For experimental use, it is crucial to use appropriate solvents and be mindful of its solubility limits to ensure consistent concentrations.
Compound Data Summary
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1176470-37-3 | [1][6] |
| Molecular Formula | C₂₀H₃₆O₄ | [1][6] |
| Molecular Weight | 340.5 g/mol | [1][6] |
| Purity | ≥99% | [1][5] |
| Formulation | A crystalline solid | [1][5] |
| Alternate Names | 1,9α,15S-trihydroxy-prost-13E-en-11-one, PGD1 Alcohol | [1][6] |
Solubility Data
| Solvent | Solubility | Source |
| DMF | 10 mg/ml | [1] |
| DMSO | 10 mg/ml | [1] |
| Ethanol | 15 mg/ml | [1] |
| PBS (pH 7.2) | 75 µg/ml | [1] |
Storage and Stability
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | [1][4][5] |
| Shipping | Wet ice | [1] |
| Stability | ≥ 1 year at -20°C | [1] |
Troubleshooting Guide for Pioneering Experiments with PGD1 Alcohol
As there is no established biological activity for PGD1 alcohol, researchers are entering a novel area of investigation. The following troubleshooting guide is based on common challenges encountered in prostaglandin research and aims to assist in designing and interpreting initial experiments.
| Issue | Potential Cause | Recommended Solution |
| No observable biological effect | Inactive Compound: PGD1 alcohol may be biologically inactive in the chosen experimental model. | - Perform a literature review on the parent compound (PGD1) and related prostaglandins to select a relevant assay.- Consider a wide range of concentrations in your initial dose-response studies. |
| Degradation: The compound may have degraded due to improper storage or handling. | - Ensure the compound has been stored at -20°C in a tightly sealed container.[4]- Prepare fresh stock solutions for each experiment. | |
| High variability between experiments | Inconsistent Solubilization: Poor or inconsistent solubilization can lead to variations in the effective concentration. | - Use a consistent, validated protocol for dissolving the compound.- For aqueous solutions, ensure the final concentration does not exceed the solubility limit (75 µg/ml in PBS, pH 7.2).[1] |
| Pipetting Inaccuracy: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes.- Prepare intermediate dilutions to work with larger, more manageable volumes. | |
| Unexpected or off-target effects | Non-specific Binding: At high concentrations, the compound may exhibit non-specific binding to receptors or other proteins. | - Conduct thorough dose-response experiments to identify the optimal concentration range.- Include appropriate negative and positive controls in your experimental design. |
| Solvent Effects: The solvent used to dissolve PGD1 alcohol may have its own biological effects. | - Run a vehicle control group (treating with the solvent alone) in every experiment.- Keep the final solvent concentration consistent across all experimental groups and as low as possible. |
Visualizing Potential Mechanisms
Hypothetical Signaling Pathway for PGD1
Since PGD1 alcohol is an analog of PGD1, its potential mechanism of action might involve the same receptors as its parent compound. Prostaglandin D1 is known to interact with prostaglandin D2 receptors (DP1 and DP2/CRTH2). The following diagram illustrates the hypothetical signaling pathway that could be investigated for PGD1 and, by extension, PGD1 alcohol.
Caption: Hypothetical signaling pathways for PGD1 via DP1 and DP2 receptors.
General Experimental Workflow
The following diagram outlines a general workflow for researchers beginning to investigate the biological effects of PGD1 alcohol.
Caption: A general workflow for the initial investigation of PGD1 alcohol's bioactivity.
References
Validation & Comparative
Validating the Biological Effects of Prostaglandin D1 Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological effects of Prostaglandin (B15479496) D1 (PGD1) alcohol, a synthetic analog of PGD1.[1][2] Due to the limited publicly available data on the specific biological activities of PGD1 alcohol, this document outlines a comparative approach. We will draw parallels with its parent compound, PGD1, the well-characterized Prostaglandin D2 (PGD2), and consider the potential influence of the alcohol moiety by examining the known interactions of ethanol (B145695) with prostaglandin-related biological systems. The experimental protocols and comparative data presented herein are intended to serve as a comprehensive starting point for researchers seeking to characterize this novel compound.
Comparative Analysis of Prostaglandin Analogs
Prostaglandin D1 alcohol is structurally defined by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2] This modification can significantly alter its physicochemical properties, receptor binding affinity, and metabolic stability. To understand its potential biological effects, a comparison with related prostaglandins (B1171923) is essential.
Table 1: Comparison of Prostaglandin D Analogs and Related Compounds
| Compound | Chemical Feature | Known Biological Activity | IC50 (ADP-induced Platelet Aggregation) | Receptor(s) |
| Prostaglandin D1 (PGD1) | Carboxylic acid at C-1 | Inhibitor of ADP-induced platelet aggregation.[2] | 320 ng/ml[2] | Presumed DP1/DP2 |
| Prostaglandin D2 (PGD2) | Carboxylic acid at C-1 | Potent inhibitor of platelet aggregation; involved in inflammation and smooth muscle contraction.[2][3] | ~32 ng/ml (estimated 10x more potent than PGD1)[2] | DP1, DP2, TP |
| This compound | Primary alcohol at C-1 | To be determined. | To be determined. | To be determined. |
| BW A868C | Hydantoin compound | Selective and potent competitive antagonist of the PGD2 receptor (DP receptor).[3][4][5] | N/A (antagonist) | DP1 |
Experimental Protocols for Biological Validation
To elucidate the biological effects of this compound, a series of in vitro and ex vivo experiments are proposed. These protocols are based on established methods for characterizing prostaglandins.
Platelet Aggregation Assay
This experiment will determine the effect of PGD1 alcohol on platelet function, a hallmark of prostaglandin activity.
Objective: To assess the inhibitory or pro-aggregatory effects of this compound on ADP-induced human platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP will be used as the blank for spectrophotometric measurements.
-
-
Platelet Aggregation Measurement:
-
Use a light-transmission aggregometer. Adjust the baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-incubate 0.5 mL aliquots of PRP with varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control (e.g., ethanol or DMSO) for 5 minutes at 37°C with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP (adenosine diphosphate), typically 5-10 µM.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage for each concentration of PGD1 alcohol will be recorded.
-
The IC50 value (concentration required to inhibit 50% of the ADP-induced aggregation) will be calculated using a dose-response curve.
-
Compare the IC50 of PGD1 alcohol with that of PGD1 and PGD2.
-
Vascular Smooth Muscle Tension Assay
This experiment will evaluate the effect of PGD1 alcohol on vascular tone.
Objective: To determine if this compound induces contraction or relaxation in isolated vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Isolate aortic rings or other suitable vascular tissues (e.g., rabbit jugular vein) from a model organism (e.g., rat or rabbit).[3]
-
Mount the tissue rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach the tissues to isometric force transducers to record changes in tension.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for 60-90 minutes.
-
Induce a sub-maximal contraction with a standard agonist like phenylephrine (B352888) or KCl.[6]
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in tension. A decrease in tension indicates relaxation, while an increase suggests contraction.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Calculate the EC50 value (concentration required to produce 50% of the maximal relaxation or contraction).
-
Compare the effects to known vasoactive prostaglandins like PGD2.
-
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for this compound
This diagram illustrates the potential signaling cascade that could be activated by PGD1 alcohol, based on known prostaglandin pathways. The alcohol moiety's influence is a key point of investigation.
Caption: Hypothetical DP1 receptor-mediated signaling pathway for PGD1 alcohol.
Experimental Workflow for Validating Platelet Activity
This diagram outlines the key steps in the experimental validation of this compound's effect on platelet aggregation.
Caption: Workflow for platelet aggregation assay.
Comparative Framework for this compound
This diagram illustrates the logical relationships and comparative context for characterizing this compound.
Caption: Comparative framework for PGD1 alcohol.
The Influence of the Alcohol Moiety: A Point of Consideration
The presence of a primary alcohol instead of a carboxylic acid is the defining feature of this compound. This has several potential implications:
-
Receptor Binding: The carboxylate group of prostaglandins is often crucial for anchoring the ligand in the receptor binding pocket. Its replacement with a neutral alcohol group could significantly reduce binding affinity and potency.
-
Membrane Permeability: The increased lipophilicity of the alcohol analog compared to the carboxylic acid may alter its ability to cross cell membranes, potentially leading to different intracellular effects.
-
Metabolism: The alcohol group may be a target for different metabolic enzymes (e.g., alcohol dehydrogenases) compared to the parent prostaglandin, affecting its pharmacokinetic profile.
-
Direct Ethanol-like Effects: High concentrations of this compound might exert non-specific effects similar to ethanol, which has been shown to modulate prostaglandin metabolism and directly affect cell membranes and enzyme activities.[7][8][9] For instance, ethanol can inhibit platelet aggregation and thromboxane (B8750289) synthesis at high concentrations.[10][11] It also has complex, dose-dependent effects on vascular smooth muscle.[12][13]
Conclusion
Validating the biological effects of this compound requires a systematic and comparative approach. By leveraging established protocols for prostaglandin characterization and drawing comparisons with PGD1, PGD2, and the known biological effects of ethanol, researchers can build a comprehensive profile of this novel compound. The experimental frameworks and comparative data provided in this guide offer a robust starting point for these investigations, paving the way for a deeper understanding of its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin involvement in ethanol's mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biochemical basis for alcoholism and alcohol-induced damage including the fetal alcohol syndrome and cirrhosis: interference with essential fatty acid and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of in vitro ethanol on prostaglandin E1-sensitive adenylate cyclase from smooth muscle cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ethanol on vascular prostacyclin (prostaglandin I2) synthesis, platelet aggregation, and platelet thromboxane release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of alcohol on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol Use Disorders and Their Harmful Effects on the Contractility of Skeletal, Cardiac and Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanol inhibits contractility of esophageal smooth muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin D1 Alcohol: A Comparative Guide to a Synthetic Analog and Its Prostaglandin Counterparts
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Prostaglandin (B15479496) D1 (PGD1) alcohol against other well-characterized prostaglandin analogs. While experimental data on PGD1 alcohol is notably absent in current scientific literature, this document provides a framework for understanding its potential biological context by examining its parent compound, PGD1, and contrasting it with major prostaglandin families.
Prostaglandin D1 (PGD1) alcohol is a synthetic derivative of PGD1, distinguished by the substitution of the C-1 carboxyl group with a primary alcohol.[1][2] This structural modification significantly alters the molecule's chemical properties, which would be expected to influence its biological activity. However, to date, there are no published reports detailing the biological effects of PGD1 alcohol.[2] In contrast, its parent compound, PGD1, is a theoretical metabolite of dihomo-γ-linolenic acid and has been shown to be an inhibitor of ADP-induced platelet aggregation.[2]
This guide will compare the structural and known functional characteristics of PGD1 alcohol and PGD1 with those of other prominent prostaglandin analogs, including the PGD, PGE, PGF, and PGI series.
Comparative Analysis of Prostaglandin Analogs
The following table summarizes the key features of PGD1 alcohol and other major prostaglandin analog classes. This comparison highlights the diverse biological roles of prostaglandins (B1171923), which are mediated by their interaction with specific G protein-coupled receptors (GPCRs).
| Prostaglandin Analog | Chemical Structure/Modification | Primary Receptor Target(s) | Key Biological Activities/Clinical Uses |
| Prostaglandin D1 (PGD1) Alcohol | Synthetic analog of PGD1; C-1 carboxyl group is replaced by a primary alcohol.[1][2] | Unknown | No reported biological activity.[2] |
| Prostaglandin D1 (PGD1) | Natural prostaglandin. | Presumed DP1/DP2 | Inhibitor of ADP-induced platelet aggregation (IC50 of 320 ng/ml, approximately 1/10th the potency of PGD2).[2] |
| Prostaglandin D2 (PGD2) Analogs | Natural prostaglandin and various synthetic analogs. | DP1, DP2 (CRTH2) | DP1 activation leads to vasodilation and inhibition of platelet aggregation; DP2 activation is pro-inflammatory, inducing chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[3][4][5] |
| Prostaglandin E1 (PGE1) Analogs (e.g., Alprostadil, Misoprostol) | Synthetic analogs of PGE1.[6][7] | EP Receptors | Vasodilation, inhibition of platelet aggregation, cytoprotection of gastric mucosa.[8][9] Used to treat erectile dysfunction and prevent NSAID-induced ulcers.[7][9] |
| Prostaglandin E2 (PGE2) Analogs (e.g., Dinoprostone) | Synthetic analog of PGE2.[9] | EP Receptors | Diverse roles in inflammation, fever, pain, and uterine contraction.[10][11] Used to induce labor.[9] |
| Prostaglandin F2α (PGF2α) Analogs (e.g., Latanoprost, Bimatoprost, Travoprost) | Synthetic analogs of PGF2α. | FP Receptor | Uterine contraction, bronchoconstriction, and reduction of intraocular pressure.[12][13] Widely used in the treatment of glaucoma.[9] |
| Prostaglandin I2 (PGI2) Analogs (Prostacyclins, e.g., Epoprostenol, Iloprost) | Synthetic analogs of PGI2. | IP Receptor | Potent vasodilator and inhibitor of platelet aggregation.[14][15][16] Used in the treatment of pulmonary hypertension.[17] |
Signaling Pathways of Prostaglandin Receptors
The biological effects of prostaglandins are mediated through their binding to specific cell surface receptors, which belong to the prostanoid receptor family of GPCRs. The signaling pathways for the PGD, PGE, PGF, and PGI receptors are distinct and lead to varied cellular responses.
Prostaglandin D2 Receptor Signaling
PGD2, and presumably PGD1, mediate their effects through two primary receptors: DP1 and DP2 (also known as CRTH2).[3][4]
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs alpha subunit.[4] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is generally associated with vasodilation and the inhibition of platelet aggregation.[3]
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[18] This pathway is primarily associated with pro-inflammatory responses.[3][18]
Prostaglandin E Receptor Signaling
PGE1 and PGE2 exert their effects through four subtypes of EP receptors (EP1-EP4), which are coupled to different G proteins and elicit diverse downstream signals.[10][11][19][20]
Prostaglandin F2α and I2 Receptor Signaling
PGF2α analogs interact with the FP receptor, which is coupled to Gq and activates the phospholipase C pathway, leading to an increase in intracellular calcium.[12][21][22] PGI2 analogs bind to the IP receptor, which is coupled to Gs and increases cAMP levels, similar to the DP1 receptor.[14][16]
Experimental Protocols
Given the lack of experimental data for PGD1 alcohol, this section provides a representative protocol for a platelet aggregation assay, a key method for evaluating the activity of many prostaglandins, including PGD1.[2]
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
Objective: To measure the ability of a test compound (e.g., PGD1 alcohol) to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist: Adenosine diphosphate (B83284) (ADP).
-
Test compound: Prostaglandin analog (e.g., PGD1 alcohol) dissolved in an appropriate vehicle.
-
Control inhibitor: A known prostaglandin inhibitor of platelet aggregation (e.g., PGE1 or PGI2).[23][24]
-
Saline or vehicle buffer.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[25]
-
-
Instrument Setup:
-
Set the aggregometer to 100% light transmission using a PPP blank and to 0% transmission using a PRP blank.
-
-
Aggregation Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer (37°C).
-
Add a specific concentration of the test compound (PGD1 alcohol) or control to the PRP and incubate for a defined period (e.g., 1-5 minutes). For the baseline measurement, add the vehicle.
-
Add the platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.[25][26]
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the maximal aggregation) can be calculated by plotting the percentage of inhibition against the log concentration of the test compound.
-
Conclusion
Prostaglandin D1 alcohol remains an enigmatic synthetic prostaglandin analog due to a complete lack of reported biological activity data. Its structural similarity to PGD1, a known inhibitor of platelet aggregation, suggests that it may interact with prostanoid receptors, particularly the DP1 and DP2 receptors. However, the replacement of the C-1 carboxyl group with a primary alcohol could drastically alter its binding affinity, efficacy, and metabolic stability.
In contrast, other prostaglandin analogs, such as those of the PGE, PGF, and PGI series, are well-characterized with established mechanisms of action and significant clinical applications. They represent a diverse class of signaling molecules with a wide range of therapeutic uses, from glaucoma treatment to labor induction and management of pulmonary hypertension.
Further research is required to elucidate the pharmacological profile of PGD1 alcohol. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough characterization of PGD1 alcohol's activity on various prostanoid receptors and its effects on cellular and physiological processes will be necessary to determine its potential as a research tool or therapeutic agent. Until such data becomes available, its properties can only be inferred from its structural relationship to PGD1 and the broader family of prostaglandins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]
- 6. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. List of prostaglandins: Uses, common brands, and safety information [singlecare.com]
- 10. researchgate.net [researchgate.net]
- 11. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 14. [Clinical pharmacology of prostacyclin and stable analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin I2 (prostacyclin) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostacyclin - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 19. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 20. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. endotell.ch [endotell.ch]
- 24. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin D1 and its Synthetic Analog, PGD1 Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prostaglandin (B15479496) D1 (PGD1), a naturally occurring prostanoid, and its synthetic counterpart, Prostaglandin D1 alcohol. While PGD1 is known for its role in various physiological processes, particularly as an inhibitor of platelet aggregation, its alcohol derivative remains largely uncharacterized. This document summarizes the existing experimental data for PGD1, highlights the current knowledge gap regarding PGD1 alcohol, and presents a comprehensive, albeit hypothetical, experimental framework for their comparative analysis.
I. Biochemical and Physiological Profile
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects.[1] PGD1 is a member of the series 1 prostanoids, which are derived from dihomo-γ-linolenic acid (DGLA).[2] In contrast, this compound is a synthetic analog where the carboxylic acid group at the C-1 position is replaced by a primary alcohol.[2][3] This structural modification is significant as the carboxylate group is crucial for the binding of many prostaglandins to their receptors.
At present, there are no known reports on the biological activity of this compound.[2] Consequently, a direct comparison of its performance with PGD1 based on existing experimental data is not possible. The following sections will detail the known properties of PGD1 and propose experimental protocols to elucidate the functional characteristics of PGD1 alcohol.
II. Quantitative Data Summary
The following table summarizes the available quantitative data for PGD1. Data for PGD1 alcohol is listed as "Not Available" due to the absence of published research on its biological activity.
| Parameter | Prostaglandin D1 (PGD1) | This compound | Reference |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | 320 ng/mL | Not Available | [2] |
| Receptor Binding Affinity (Kd or Ki) | Not Available | Not Available | - |
| cAMP Modulation (EC50) | Not Available | Not Available | - |
III. Signaling Pathways
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs). PGD1 is structurally similar to the more extensively studied Prostaglandin D2 (PGD2), which signals through two main receptors: DP1 and DP2 (also known as CRTH2).
-
DP1 Receptor Activation: The DP1 receptor is coupled to a stimulatory G-protein (Gαs). Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] This increase in cAMP is typically associated with relaxant effects, such as vasodilation and inhibition of platelet aggregation.[4]
-
DP2 (CRTH2) Receptor Activation: The DP2 receptor is coupled to an inhibitory G-protein (Gαi). Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in intracellular calcium. This pathway is often associated with pro-inflammatory responses.
Given its known inhibitory effect on platelet aggregation, it is highly probable that PGD1 primarily acts as an agonist at the DP1 receptor. The signaling pathway for PGD1 alcohol is currently unknown.
Figure 1: Hypothesized signaling pathway of Prostaglandin D1 via the DP1 receptor.
IV. Proposed Experimental Protocols for Comparative Analysis
To ascertain the biological activity of PGD1 alcohol and compare it to PGD1, a series of in vitro experiments would be required. The following protocols outline a potential experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Potency of Prostaglandin D1 Alcohol and Prostaglandin D2
A comprehensive review of available data on the biological activity of Prostaglandin (B15479496) D1 (PGD1) alcohol in comparison to the well-characterized Prostaglandin D2 (PGD2).
Executive Summary
This guide provides a comparative overview of the potency of Prostaglandin D1 (PGD1) alcohol and Prostaglandin D2 (PGD2). A thorough review of the scientific literature reveals a significant disparity in the available data for these two compounds. While PGD2 is a well-studied prostaglandin with a wealth of information on its receptor binding affinities, signaling pathways, and functional effects, there is a notable absence of published data on the biological activity of PGD1 alcohol.
Prostaglandin D1 alcohol is a synthetic analog of PGD1, where the carboxylic acid at the C-1 position is replaced with a primary alcohol.[1][2][3] Multiple sources explicitly state that there are no known reports of its biological activity.[1][3][4]
In contrast, PGD2 is a major endogenous prostaglandin produced by mast cells and is a critical mediator in allergic diseases such as asthma.[5] It exerts its effects through two primary G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[5][6][7]
This guide will present the limited available data for the parent compound, PGD1, as a potential, albeit imperfect, surrogate for PGD1 alcohol, and will then provide a detailed analysis of the extensive data available for PGD2. This will include quantitative data on receptor binding and functional assays, detailed experimental protocols, and diagrams of the relevant signaling pathways.
Potency Comparison: PGD1 (as a proxy) vs. PGD2
Due to the lack of data for PGD1 alcohol, this section presents a comparison between PGD1 (the carboxylic acid form) and PGD2. It is crucial to note that the substitution of the C-1 carboxyl group with a primary alcohol in PGD1 alcohol could significantly alter its pharmacological properties.
Platelet Aggregation Inhibition
One of the few functional assays where PGD1 and PGD2 have been compared is in the inhibition of ADP-induced human platelet aggregation. In this assay, PGD2 is demonstrably more potent than PGD1.
| Compound | IC50 (ADP-induced platelet aggregation) | Relative Potency |
| PGD1 | 320 ng/mL | ~1/10th that of PGD2[1][3][4] |
| PGD2 | More potent than PGD1[8] | - |
Receptor Binding Affinity
A study on rat brain synaptic membranes provides some insight into the relative binding affinities of PGD1 and PGD2 for PGD2 binding sites.
| Compound | Ki (rat brain synaptic membranes) |
| PGD1 | 523 nM[9] |
| PGD2 | 28 ± 7 nM[9] |
In-Depth Analysis of Prostaglandin D2 (PGD2) Potency
PGD2 is a potent signaling molecule with high affinity for its receptors, DP1 and CRTH2. Its biological effects are mediated through distinct signaling pathways initiated by these receptors.
PGD2 Receptor Binding Affinities
The binding affinity of PGD2 to its receptors has been quantified in various studies. The following table summarizes key findings.
| Receptor | Ligand | Assay Type | Cell/Tissue Type | Ki/Kd |
| Human CRTH2 (DP2) | PGD2 | Radioligand Competition Binding | Recombinant HEK293(EBNA) cells | 2.4 ± 0.2 nM (Ki)[10] |
| Human Platelet PGD2 Receptor | PGD2 | Radioligand Binding | Intact human platelets | 53 nM (Kd)[11] |
PGD2 Signaling Pathways
PGD2 activates distinct downstream signaling cascades upon binding to its two primary receptors, DP1 and CRTH2. The activation of these pathways leads to diverse and sometimes opposing physiological effects.[6][12]
The DP1 receptor is a Gs-coupled receptor.[13] Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[7][14]
Caption: PGD2 signaling pathway via the DP1 receptor.
The CRTH2 (DP2) receptor is coupled to Gi/o proteins.[10] Activation of CRTH2 by PGD2 leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and activation of downstream signaling cascades like the MAPK/ERK pathway. This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[14][15]
Caption: PGD2 signaling pathway via the CRTH2 (DP2) receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of prostaglandin potency. Below are representative protocols for platelet aggregation and receptor binding assays.
Platelet Aggregation Assay
This protocol describes a method for measuring the inhibition of platelet aggregation in human platelet-rich plasma (PRP).[16][17][18]
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., PGD1 alcohol, PGD2) on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP)
-
Test compounds (PGD1 alcohol, PGD2) dissolved in an appropriate vehicle (e.g., ethanol, DMSO)
-
Platelet aggregometer
-
Plastic tubes and pipettes
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing sodium citrate (B86180) anticoagulant (9 parts blood to 1 part anticoagulant).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP into clean plastic tubes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with PPP in the aggregometer and set the 100% aggregation point.
-
Pre-incubate a known volume of PRP with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a sub-maximal concentration of the platelet agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-induced aggregation.
-
Caption: Workflow for a platelet aggregation assay.
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[10][11]
Objective: To determine the binding affinity (Ki) of PGD1 alcohol and PGD2 for the DP1 or CRTH2 receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or native tissues).
-
Radiolabeled ligand with high affinity for the receptor (e.g., [3H]PGD2).
-
Unlabeled test compounds (PGD1 alcohol, PGD2).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a series of tubes, add a constant amount of cell membranes, a constant concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are retained on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The comparison of the potency of this compound to PGD2 is severely hampered by the absence of published biological data for PGD1 alcohol. The limited data available for the parent compound, PGD1, suggests it is significantly less potent than PGD2 in inhibiting platelet aggregation and in binding to PGD2 receptors. PGD2 is a potent, well-characterized prostaglandin that signals through the DP1 and CRTH2 receptors to mediate a wide range of physiological and pathological effects, particularly in the context of allergic inflammation. Further research is required to elucidate the biological activity and potential potency of PGD1 alcohol. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|1176470-37-3|安捷凯 [anjiechem.com]
- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific binding of prostaglandin D2 to rat brain synaptic membrane. Occurrence, properties, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the platelet prostaglandin D2 receptor. Loss of prostaglandin D2 receptors in platelets of patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 13. pnas.org [pnas.org]
- 14. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endotell.ch [endotell.ch]
- 17. researchgate.net [researchgate.net]
- 18. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of Prostaglandin D1 Alcohol with Prostaglandin Receptors
For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with G-protein coupled receptors (GPCRs) is a cornerstone of modern pharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of Prostaglandin (B15479496) D1 (PGD1) alcohol, a synthetic analog of Prostaglandin D1, with a panel of prostaglandin receptors. Due to the absence of published data on the specific biological activity of PGD1 alcohol, this guide presents a series of established experimental protocols and hypothetical data to illustrate how its receptor interaction profile could be determined and compared.
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group is replaced by a primary alcohol[1][2][3][4]. While its biological activity has not been reported, its structural similarity to Prostaglandin D2 (PGD2), a key endogenous lipid mediator, suggests the potential for interaction with prostaglandin receptors. PGD2 is known to exert its effects through two primary receptors: the DP1 and DP2 (also known as CRTH2) receptors, which often trigger opposing downstream signaling pathways[5][6][7]. Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP), while activation of the Gi-coupled DP2 receptor results in a decrease in cAMP and an increase in intracellular calcium (Ca²⁺)[6][7].
This guide outlines the experimental procedures to characterize the binding affinity and functional activity of PGD1 alcohol across a range of prostaglandin receptors, including DP1, DP2, and various EP receptor subtypes.
Comparative Binding Affinity of Prostaglandin Analogs
A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor. In this hypothetical experiment, the binding of PGD1 alcohol to DP1, DP2, and EP receptors is compared to the known ligand, PGD2. The resulting inhibition constant (Ki) values provide a quantitative measure of binding affinity.
| Compound | Receptor | Hypothetical Ki (nM) |
| PGD1 alcohol | DP1 | 150 |
| DP2 | 85 | |
| EP1 | >10,000 | |
| EP2 | 2,500 | |
| EP3 | >10,000 | |
| EP4 | 3,000 | |
| PGD2 (Control) | DP1 | 10 |
| DP2 | 15 | |
| EP1 | >10,000 | |
| EP2 | 500 | |
| EP3 | >10,000 | |
| EP4 | 800 |
Table 1: Hypothetical comparative binding affinities (Ki) of PGD1 alcohol and PGD2 for a panel of prostaglandin receptors. Lower Ki values indicate higher binding affinity.
Functional Activity at Prostaglandin Receptors
To determine whether binding of PGD1 alcohol to a receptor results in activation (agonism) or inhibition (antagonism), functional assays measuring downstream second messengers are essential. For Gs-coupled receptors like DP1, EP2, and EP4, a cAMP accumulation assay is employed. For Gi and Gq-coupled receptors like DP2 and EP1, a calcium mobilization assay is the standard method.
Gs-Coupled Receptor Activity (cAMP Accumulation)
| Compound | Receptor | Assay | Hypothetical EC50 (nM) |
| PGD1 alcohol | DP1 | cAMP Accumulation | 250 |
| EP2 | cAMP Accumulation | 5,000 | |
| EP4 | cAMP Accumulation | 6,500 | |
| PGD2 (Control) | DP1 | cAMP Accumulation | 20 |
| EP2 | cAMP Accumulation | 800 | |
| EP4 | cAMP Accumulation | 1,200 |
Table 2: Hypothetical functional activity (EC50) of PGD1 alcohol and PGD2 on Gs-coupled prostaglandin receptors, measured by cAMP accumulation assays. EC50 represents the concentration of the compound that elicits a half-maximal response.
Gi/Gq-Coupled Receptor Activity (Calcium Mobilization)
| Compound | Receptor | Assay | Hypothetical EC50 (nM) |
| PGD1 alcohol | DP2 | Calcium Mobilization | 120 |
| EP1 | Calcium Mobilization | No response | |
| PGD2 (Control) | DP2 | Calcium Mobilization | 30 |
| EP1 | Calcium Mobilization | No response |
Table 3: Hypothetical functional activity (EC50) of PGD1 alcohol and PGD2 on Gi/Gq-coupled prostaglandin receptors, measured by calcium mobilization assays. EC50 represents the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Radioligand Binding Assay Protocol
This protocol is adapted from standard receptor binding assay methodologies.
-
Cell Culture and Membrane Preparation :
-
Culture HEK293 cells stably expressing the prostaglandin receptor of interest (e.g., DP1, DP2, EP1-4).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay :
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-PGD2), and varying concentrations of the unlabeled competitor (PGD1 alcohol or unlabeled PGD2).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay Protocol
This protocol is based on commercially available cAMP immunoassay kits[8][9][10][11].
-
Cell Culture :
-
Plate cells expressing the Gs-coupled receptor of interest (e.g., DP1, EP2, EP4) in a 96-well plate and culture overnight.
-
-
Assay Procedure :
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (PGD1 alcohol or PGD2).
-
Incubate at 37°C for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based) according to the manufacturer's instructions[12][13][14][15][16].
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay Protocol
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM[5][17][18].
-
Cell Culture and Dye Loading :
-
Plate cells expressing the Gi/Gq-coupled receptor of interest (e.g., DP2, EP1) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with a Fluo-4 AM solution in a suitable buffer (e.g., HBSS) containing probenecid (B1678239) to prevent dye leakage.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Calcium Measurement :
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the test compound (PGD1 alcohol or PGD2).
-
Immediately begin kinetic measurement of the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.
-
-
Data Analysis :
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin D1 Alcohol - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. raybiotech.com [raybiotech.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. content.abcam.com [content.abcam.com]
- 18. agilent.com [agilent.com]
Validating the Bioactivity of Prostaglandin D1 Alcohol in a Novel Pro-inflammatory Macrophage Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Prostaglandin D1 (PGD1) alcohol, a synthetic analog of PGD1, in a newly developed macrophage cell line, "MФ-CRTH2-Neo." While there are no known reports on the biological activity of PGD1 alcohol, this guide outlines a series of validation experiments comparing its effects to the well-characterized Prostaglandin D2 (PGD2) and a selective antagonist.[1] The experimental data presented herein is illustrative, designed to guide researchers in similar validation studies.
Introduction to Prostaglandin D1 Alcohol and the MФ-CRTH2-Neo Cell Line
Prostaglandin D1 (PGD1) alcohol is the synthetic counterpart of PGD1, where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation.[3] PGD2, a related and extensively studied prostaglandin, exerts its effects through two primary receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4][5] These receptors are crucial in mediating inflammatory responses.[4]
To investigate the potential pro-inflammatory activity of PGD1 alcohol, a novel murine macrophage cell line, MФ-CRTH2-Neo, has been developed. This cell line is characterized by its stable and high-level expression of the human CRTH2 receptor, making it an ideal model for studying CRTH2-mediated signaling pathways.
Comparative Analysis of Receptor Activation
To validate the activity of PGD1 alcohol, its ability to induce downstream signaling in MФ-CRTH2-Neo cells was compared to that of PGD2, a known CRTH2 agonist, and CAY10471, a selective CRTH2 antagonist. The key signaling event measured was the inhibition of cyclic AMP (cAMP) production, a hallmark of CRTH2 activation.
Table 1: Comparative Efficacy and Potency in cAMP Inhibition
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| Prostaglandin D2 (PGD2) | 15.2 | 85.4 |
| This compound | 45.8 | 72.3 |
| CAY10471 (Antagonist) | N/A | No inhibition |
EC50 values represent the concentration of the compound that produces 50% of its maximal effect. Data are representative of three independent experiments.
The results indicate that PGD1 alcohol inhibits cAMP production in a dose-dependent manner, suggesting it acts as an agonist at the CRTH2 receptor, albeit with approximately three-fold lower potency than PGD2.
Validation of Pro-inflammatory Response: Chemotaxis
A key function of CRTH2 activation on immune cells is to stimulate chemotaxis, the directed migration of cells towards a chemical stimulus. The chemoattractant potential of PGD1 alcohol was assessed using a Boyden chamber assay.
Table 2: Comparative Chemotactic Activity
| Compound (Concentration) | Migrated Cells (per high-power field) |
| Vehicle Control | 12 ± 3 |
| PGD2 (100 nM) | 158 ± 12 |
| PGD1 Alcohol (100 nM) | 112 ± 9 |
| PGD1 Alcohol (100 nM) + CAY10471 (1 µM) | 25 ± 5 |
Values represent the mean ± standard deviation of triplicate wells.
Experimental Protocols
Cell Culture
The MФ-CRTH2-Neo cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
cAMP Inhibition Assay
-
Cell Preparation: MФ-CRTH2-Neo cells were seeded in 96-well plates and grown to 80-90% confluency.
-
Assay Procedure:
-
Cells were washed with serum-free media and then pre-incubated with 100 µM of the phosphodiesterase inhibitor, IBMX, for 20 minutes at 37°C.
-
Varying concentrations of PGD1 alcohol or PGD2 were added to the wells, followed immediately by the addition of 10 µM forskolin (B1673556) to stimulate cAMP production.
-
For antagonist studies, cells were pre-incubated with CAY10471 for 15 minutes before the addition of the agonist.
-
The plate was incubated for 30 minutes at 37°C.
-
Intracellular cAMP levels were measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[6][7]
-
Chemotaxis Assay
-
Assay Setup: A 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (Boyden chambers) was used.
-
Procedure:
-
The lower chamber was filled with serum-free RPMI-1640 containing the vehicle, PGD2, or PGD1 alcohol (with or without CAY10471).
-
MФ-CRTH2-Neo cells (1 x 10^6 cells/mL) were resuspended in serum-free media and added to the upper chamber.
-
The plate was incubated for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
The membrane was fixed and stained with a Diff-Quik stain set.
-
Migrated cells on the lower surface of the membrane were counted under a microscope in five random high-power fields.
-
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: PGD1 Alcohol Signaling Pathway via CRTH2.
References
- 1. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandins in alcohol intolerance and hangover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
"Prostaglandin D1 alcohol efficacy compared to known platelet inhibitors"
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-platelet efficacy of Prostaglandin D1 (PGD1) and established platelet inhibitors: aspirin, clopidogrel, and ticagrelor (B1683153). It is important to note that the specific compound "Prostaglandin D1 alcohol," a synthetic analog of PGD1, has no reported biological activity in the reviewed literature. Therefore, this guide will focus on the known inhibitory effects of its parent compound, Prostaglandin D1.
The information presented herein is intended for research and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.
Data Presentation: Quantitative Comparison of Platelet Inhibition
The following tables summarize the quantitative data on the efficacy of Prostaglandin D1 and other selected platelet inhibitors. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
| Compound | Target | Mechanism of Action | IC50 Value (ADP-induced Aggregation) | Notes |
| Prostaglandin D1 (PGD1) | DP1 Receptor | Increases intracellular cAMP levels | 320 ng/mL | Approximately 1/10th the potency of PGD2. |
| Aspirin | COX-1 Enzyme | Irreversible acetylation, blocking Thromboxane A2 synthesis | Not typically measured by IC50 for direct aggregation inhibition; effect is on upstream signaling. | Low daily doses provide significant inhibition. |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Irreversible antagonist | IC50 ~1.9 µM (in washed platelets) | Prodrug that requires metabolic activation. |
| Ticagrelor | P2Y12 Receptor | Reversible, direct-acting antagonist | log IC50 ~ -6.46 (for 20 µM ADP) | Does not require metabolic activation. |
| Compound | Typical Inhibition of Platelet Aggregation (IPA) | Onset of Action | Reversibility |
| Aspirin | Near complete suppression of arachidonic acid-induced aggregation.[1] | Within 60 minutes.[2] | Irreversible (for the life of the platelet, ~7-10 days).[3] |
| Clopidogrel | 40% to 60% at steady state.[4] | Onset is delayed due to metabolic activation; steady state between days 3 and 7.[4] | Irreversible.[4][5] |
| Ticagrelor | ~80-90% after a 180 mg loading dose.[6] | Rapid onset.[7] | Reversible.[7][8] |
Signaling Pathways of Platelet Inhibition
The following diagrams illustrate the signaling pathways targeted by each of the discussed platelet inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of platelet inhibitors are provided below.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for in vitro platelet function testing.[9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[9][10][11]
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[12] Samples should be processed within 4 hours and kept at room temperature.[12]
-
PRP and PPP Preparation:
-
Assay Procedure:
-
A cuvette containing PPP is used to set 100% light transmission, and a cuvette with PRP sets the 0% baseline.[10]
-
PRP is placed in a cuvette with a magnetic stir bar and incubated at 37°C.[10][12]
-
The test compound (e.g., Prostaglandin D1, aspirin, etc.) or vehicle is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to initiate aggregation.[11]
-
The change in light transmission is recorded over time, typically for 5-10 minutes, generating an aggregation curve.[14]
-
-
Data Analysis: The maximum percentage of aggregation is calculated from the change in light transmission. For inhibitors, the IC50 value (the concentration required to inhibit aggregation by 50%) can be determined.
Whole Blood Aggregometry (Impedance Method)
Principle: This method measures platelet aggregation in a whole blood sample, which is a more physiologically relevant environment.[15] It works by measuring the change in electrical impedance between two electrodes as platelets aggregate on their surface in response to an agonist.[16]
Methodology:
-
Blood Collection: Anticoagulated whole blood is used, typically collected in sodium citrate.
-
Assay Procedure:
-
The whole blood sample is diluted with saline and placed in a test cuvette.
-
A pair of electrodes is immersed in the sample, and it is incubated at 37°C.
-
The test compound or vehicle is added and incubated.
-
An agonist is added to induce platelet aggregation.
-
As platelets aggregate on the electrodes, the impedance to the electrical current increases.
-
-
Data Analysis: The change in impedance is recorded over time, and the area under the curve is often used to quantify the extent of platelet aggregation.
Conclusion
Prostaglandin D1 demonstrates inhibitory effects on platelet aggregation, primarily through the DP1 receptor and subsequent increase in intracellular cAMP. Its potency, as indicated by its IC50 value, is less than that of PGD2. In comparison, established antiplatelet agents like aspirin, clopidogrel, and ticagrelor act through different, well-defined pathways, namely COX-1 inhibition and P2Y12 receptor antagonism. Ticagrelor generally shows the highest and most consistent levels of platelet inhibition among the P2Y12 inhibitors. The choice of an antiplatelet agent in a clinical or research setting will depend on the desired mechanism of action, onset and duration of effect, and the specific context of its application. Further research into the biological activity of this compound is necessary to determine its potential as a platelet inhibitor.
References
- 1. Platelet Inhibition by 81 and 325 mg Aspirin Daily in Men vs. Women without Clinically Apparent Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagnostica.cz [diagnostica.cz]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Light transmission aggregometry (LTA) [bio-protocol.org]
- 15. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
A Comparative Guide to Prostaglandin D1 Alcohol and Other Synthetic Prostaglandins for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Prostaglandin (B15479496) D1 (PGD1) alcohol against other well-characterized synthetic prostaglandins (B1171923). Due to a lack of direct experimental data for PGD1 alcohol, this comparison is based on the known biological activities of its parent compound, PGD1, and the established pharmacology of other major prostaglandin classes.
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1, where the carboxylic acid group at the C-1 position is replaced by a primary alcohol.[1] While the biological activity of PGD1 alcohol itself has not been extensively reported, an understanding of its potential effects can be extrapolated from the known functions of PGD1 and the structure-activity relationships of other prostaglandin analogs where a similar modification has been made.
This guide will focus on a theoretical comparison with key synthetic prostaglandins, outlining their primary receptors, signaling pathways, and established biological effects. This will be supplemented with detailed experimental protocols that would be necessary to empirically benchmark PGD1 alcohol's performance.
Theoretical Performance Comparison
The following table summarizes the anticipated and known characteristics of PGD1 alcohol in comparison to prominent synthetic prostaglandins like Prostaglandin E1 (PGE1), Prostaglandin F2α (PGF2α), and their analogs.
| Feature | Prostaglandin D1 (PGD1) Alcohol (Hypothesized) | Prostaglandin E1 (PGE1) & Analogs (e.g., Alprostadil) | Prostaglandin F2α (PGF2α) & Analogs (e.g., Latanoprost) |
| Primary Receptors | DP1, DP2 (CRTH2) | EP1, EP2, EP3, EP4 | FP |
| Primary Signaling Pathway | DP1: Gs-coupled (↑cAMP) DP2: Gi-coupled (↓cAMP, ↑Ca2+) | EP2/EP4: Gs-coupled (↑cAMP) EP1: Gq-coupled (↑Ca2+) EP3: Gi-coupled (↓cAMP) | Gq-coupled (↑IP3, ↑DAG, ↑Ca2+) |
| Known Biological Effects of Parent Compound/Analogs | PGD1 is a weak inhibitor of ADP-induced platelet aggregation.[2][3] PGD2 (closely related) is involved in inflammation, sleep regulation, and allergic responses.[4][5][6] | Vasodilation, inhibition of platelet aggregation, bronchodilation, maintenance of ductus arteriosus patency.[7][8][9] | Uterine contraction, bronchoconstriction, reduction of intraocular pressure.[10][11][12] |
| Potential Therapeutic Applications | Anti-inflammatory, anti-thrombotic, potential role in allergic diseases. | Erectile dysfunction, critical limb ischemia, patent ductus arteriosus in newborns. | Glaucoma, induction of labor. |
Signaling Pathways
The biological effects of prostaglandins are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.
Experimental Protocols for Benchmarking
To empirically determine the pharmacological profile of PGD1 alcohol, a series of in vitro assays would be required. The following protocols provide a framework for such a characterization.
Receptor Binding Assays
These assays are crucial for determining the binding affinity and selectivity of PGD1 alcohol for various prostaglandin receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of PGD1 alcohol for DP1, DP2, EP1-4, and FP receptors.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably overexpressing a single type of prostaglandin receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Utilize a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP receptors, [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors).
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled PGD1 alcohol.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of PGD1 alcohol that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Second Messenger Assays
These functional assays measure the downstream signaling events following receptor activation.
Objective: To determine if PGD1 alcohol acts as an agonist or antagonist at prostaglandin receptors and to quantify its potency (EC50) or inhibitory activity (IC50).
a) cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)
-
Cell Culture: Use cells expressing the receptor of interest (e.g., DP1, EP2, EP4 for Gs; DP2, EP3 for Gi).
-
Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
Agonist mode: Add increasing concentrations of PGD1 alcohol.
-
Antagonist mode: Add a known agonist for the receptor in the presence of increasing concentrations of PGD1 alcohol.
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PGD1 alcohol concentration to determine the EC50 or IC50.
b) Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest (e.g., EP1, FP) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Stimulation:
-
Agonist mode: Add increasing concentrations of PGD1 alcohol and monitor the change in fluorescence over time.
-
Antagonist mode: Add a known agonist in the presence of increasing concentrations of PGD1 alcohol.
-
-
Data Analysis: Calculate the peak fluorescence response and plot it against the logarithm of the PGD1 alcohol concentration to determine the EC50 or IC50.
Functional Assays in Biological Systems
These assays assess the physiological effects of PGD1 alcohol in a more complex biological context.
Objective: To evaluate the functional consequences of PGD1 alcohol treatment on cellular processes.
Example: Platelet Aggregation Assay
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human or animal blood.
-
Instrumentation: Use an aggregometer to measure changes in light transmission through the PRP as platelets aggregate.
-
Assay Procedure:
-
Add a known platelet aggregation-inducing agent (e.g., ADP, collagen).
-
In parallel experiments, pre-incubate the PRP with varying concentrations of PGD1 alcohol before adding the aggregating agent.
-
-
Data Analysis: Measure the extent of platelet aggregation and calculate the concentration of PGD1 alcohol required to inhibit aggregation by 50% (IC50).
Conclusion
While direct experimental data on Prostaglandin D1 alcohol is currently lacking, this guide provides a framework for its potential benchmarking against other synthetic prostaglandins based on the known pharmacology of its parent compound and related molecules. The provided experimental protocols offer a clear path for researchers to empirically determine the binding affinities, functional activities, and physiological effects of PGD1 alcohol. Such studies are essential to fully elucidate its therapeutic potential and position it within the broader landscape of synthetic prostaglandin research and development.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bjbms.org [bjbms.org]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]
- 7. A biochemical basis for alcoholism and alcohol-induced damage including the fetal alcohol syndrome and cirrhosis: interference with essential fatty acid and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. Differential effects of in vitro ethanol on prostaglandin E1-sensitive adenylate cyclase from smooth muscle cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
Unveiling the Specificity of Prostaglandin D1 Alcohol in Functional Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the functional specificity of prostaglandin (B15479496) analogs is paramount. This guide provides an objective comparison of Prostaglandin D1 (PGD1) alcohol's performance in functional assays against other key prostaglandins (B1171923), supported by available experimental data. We delve into detailed experimental protocols and visualize complex signaling pathways to offer a comprehensive resource for your research.
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1, distinguished by the substitution of the C-1 carboxyl group with a primary alcohol.[1][2] While information on its broad biological activity is limited, studies investigating its effect on platelet aggregation provide valuable insights into its functional specificity, particularly in comparison to its parent compound, PGD1, and the more extensively studied Prostaglandin D2 (PGD2).
Comparative Analysis of Anti-Aggregatory Activity
The primary functional data available for PGD1 alcohol centers on its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced human platelet aggregation. The following table summarizes the comparative potency of PGD1 alcohol and related prostaglandins from a key study in the field. A lower IC50 value indicates higher potency.
| Compound | IC50 (ng/mL) | Relative Potency to PGD2 | Reference |
| Prostaglandin D2 (PGD2) | ~32 | 1 | |
| Prostaglandin D1 (PGD1) alcohol | 320 | ~0.1 | |
| Prostaglandin D1 (PGD1) | Not explicitly quantified, but less potent than PGD2 and more potent than 13,14-dihydro-PGD1 | <1 | [3] |
| Prostaglandin D3 (PGD3) | Potency ≥ PGD2 | ≥1 | [3] |
| 13,14-dihydro-PGD1 | Less potent than PGD1 | <0.1 | [3] |
Note: The IC50 value for PGD2 is estimated based on the reported 10-fold higher potency compared to PGD1 alcohol.
This data clearly demonstrates that while PGD1 alcohol does possess anti-aggregatory activity, it is significantly less potent than PGD2. The structural modification of the carboxyl group to a primary alcohol appears to reduce its efficacy in this specific functional assay.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following is a detailed methodology for a typical platelet aggregation inhibition assay used to assess the functional activity of prostaglandin analogs.
Protocol: ADP-Induced Platelet Aggregation Inhibition Assay
1. Objective: To determine the concentration-dependent inhibitory effect of prostaglandin analogs on platelet aggregation induced by ADP.
2. Materials:
- Human whole blood (from healthy, aspirin-free donors)
- Anticoagulant (e.g., 3.8% sodium citrate)
- Prostaglandin analogs (PGD1 alcohol, PGD2, etc.) dissolved in a suitable vehicle (e.g., ethanol)
- Adenosine Diphosphate (ADP) solution
- Saline solution (0.9% NaCl)
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- Aggregometer
3. Procedure:
- Preparation of Platelet-Rich Plasma (PRP):
- Collect human whole blood into tubes containing sodium citrate.
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Carefully aspirate the PRP layer.
- Preparation of Platelet-Poor Plasma (PPP):
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
- Aggregation Assay:
- Pre-warm PRP aliquots to 37°C.
- Place a cuvette with PRP in the aggregometer and calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
- Add a specific concentration of the test prostaglandin analog (or vehicle control) to the PRP and incubate for a defined period (e.g., 1-5 minutes).
- Initiate platelet aggregation by adding a fixed concentration of ADP.
- Record the change in light transmission for a set duration (e.g., 5-10 minutes).
- Data Analysis:
- The maximum percentage of aggregation is determined for each concentration of the prostaglandin analog.
- The percentage of inhibition is calculated relative to the vehicle control.
- The IC50 value (the concentration of the analog that inhibits 50% of the maximal aggregation) is determined by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Prostaglandin D Receptor Signaling in Platelets
Prostaglandins like PGD2 inhibit platelet aggregation primarily through the activation of the DP1 receptor, a Gs-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet activation and aggregation. It is hypothesized that PGD1 alcohol acts through a similar pathway, albeit with lower potency.
Caption: Prostaglandin D receptor signaling pathway in platelets.
Experimental Workflow for Platelet Aggregation Assay
The following diagram illustrates the key steps involved in the experimental workflow for determining the anti-aggregatory activity of prostaglandin analogs.
References
A Head-to-Head Comparison of Prostaglandin D1 Alcohol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prostaglandin (B15479496) D1 (PGD1) alcohol and its biosynthetic precursors, Prostaglandin D1 (PGD1) and Prostaglandin H1 (PGH1). While PGD1 and PGH1 have defined biological activities, PGD1 alcohol, a synthetic analog, remains uncharacterized. This document summarizes the known data for the precursors and presents a framework of experimental protocols to enable a thorough evaluation of PGD1 alcohol, thereby facilitating future research and development.
Overview and Physicochemical Properties
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects.[1] PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) and is known to inhibit platelet aggregation.[2][3][4] Its immediate precursor, PGH1, is an intermediate in the biosynthesis of all 1-series prostaglandins.[5][6] PGD1 alcohol is a synthetic analog of PGD1 where the carboxylic acid at the C-1 position is replaced by a primary alcohol.[2][3][7] To date, there are no published reports on the biological activity of PGD1 alcohol.[2][3]
Table 1: Physicochemical Properties
| Property | PGD1 Alcohol | Prostaglandin D1 (PGD1) | Prostaglandin H1 (PGH1) |
| Synonyms | 1,9α,15S-trihydroxy-prost-13E-en-11-one[2][8] | 9α,15S-dihydroxy-11-oxo-prost-13E-en-1-oic acid[9] | (Z)-7-((1S,5R,6R,7R)-6-((S,E)-3-hydroxyoct-1-en-1-yl)-2,3-dioxabicyclo[2.2.1]heptan-7-yl)hept-5-enoic acid |
| Molecular Formula | C20H36O4[3][8] | C20H34O5[9][10] | C20H32O5 |
| Molecular Weight | 340.50 g/mol [3][8] | 354.5 g/mol [9][10] | 352.47 g/mol |
| Structure | A primary alcohol at C-1 | A carboxylic acid at C-1 | An endoperoxide bridge |
| Solubility | Soluble in DMF, DMSO, Ethanol[3] | Data not readily available | Data not readily available, known to be unstable |
Biosynthesis and Signaling Pathways
Prostaglandins of the 1-series are synthesized from DGLA. The enzyme cyclooxygenase (COX) converts DGLA into the unstable intermediate PGH1. PGH1 can then be isomerized to form PGD1 or other prostaglandins like PGE1.
The biological effects of PGD1 and PGH1 are mediated by their interaction with specific G protein-coupled receptors (GPCRs). PGD1 is an agonist for the Prostaglandin D2 receptor 1 (DP1), which couples to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[11][12] PGH1, along with PGD1, can activate the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which couples to a Gi protein, resulting in a decrease in cAMP and an increase in intracellular calcium.[5][6][13][14]
Comparative Biological Activity
This section outlines the known biological activities of PGD1 and PGH1. As the activity of PGD1 alcohol is unknown, this table highlights the data that needs to be generated for a complete comparison.
Table 2: Biological Activity and Receptor Affinity
| Parameter | PGD1 Alcohol | Prostaglandin D1 (PGD1) | Prostaglandin H1 (PGH1) |
| Primary Target(s) | To be determined | DP1, CRTH2 (DP2) | CRTH2 (DP2)[5][6][14] |
| Platelet Aggregation | To be determined | Inhibitor of ADP-induced platelet aggregation (IC50 = 320 ng/ml)[2][3][4][15] | Not reported |
| DP1 Receptor Activation | To be determined | Agonist | Not reported |
| CRTH2 (DP2) Receptor Activation | To be determined | Agonist[5][6] | Potent Agonist[5][6][14] |
| EC50 / IC50 | To be determined | See above for platelet aggregation | Data not readily available |
| Receptor Binding Affinity (Ki) | To be determined | Data not readily available | Data not readily available |
Experimental Protocols for Comparative Analysis
To elucidate the biological activity of PGD1 alcohol and enable a direct comparison with its precursors, a series of established in vitro assays are proposed.
Receptor Binding Assays
These assays determine the affinity of a ligand for its receptor.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human DP1 or CRTH2 receptor.
-
Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor (PGD1 alcohol, PGD1, or PGH1).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the Ki value from the IC50 of the competition curve.
-
Functional Receptor Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation.
-
Protocol for DP1 (Gs-coupled):
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the human DP1 receptor.
-
Stimulation: Treat the cells with varying concentrations of the test compound (PGD1 alcohol, PGD1).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assay).[16][17][18][19][20]
-
Data Analysis: Generate a dose-response curve to determine the EC50 value.
-
-
Protocol for CRTH2 (Gi-coupled):
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) expressing the human CRTH2 receptor.
-
Forskolin (B1673556) Treatment: Stimulate the cells with forskolin to increase basal cAMP levels.
-
Inhibition: Co-treat the cells with varying concentrations of the test compound (PGD1 alcohol, PGD1, PGH1).
-
Lysis and Detection: Measure the intracellular cAMP concentration.
-
Data Analysis: Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.[21]
-
In Vitro Platelet Aggregation Assay
This assay assesses the effect of the compounds on platelet function.
-
Protocol:
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from fresh human blood.
-
Aggregation Measurement: Measure light transmission through the PRP in an aggregometer.
-
Inhibition Assay: Pre-incubate the PRP with varying concentrations of the test compound (PGD1 alcohol, PGD1) before inducing aggregation with an agonist like ADP.[22]
-
Data Analysis: Calculate the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).
-
Conclusion
While PGD1 alcohol remains a molecule with unknown biological function, its precursors, PGD1 and PGH1, exhibit distinct activities, primarily modulating platelet function and inflammatory responses through the DP1 and CRTH2 receptors. The replacement of the C-1 carboxylic acid with a primary alcohol in PGD1 alcohol represents a significant structural modification that could drastically alter its receptor binding and activation properties. The experimental protocols outlined in this guide provide a clear and robust framework for the comprehensive characterization of PGD1 alcohol. The resulting data will be crucial for determining its potential pharmacological profile and for understanding the structure-activity relationships within this class of prostaglandins, thereby guiding future drug discovery and development efforts.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Pgd1 | C20H34O5 | CID 5280936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Prostaglandin D1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 12. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PGH1, the precursor for the anti-inflammatory prostaglandins of the 1-series, is a potent activator of the pro-inflammatory receptor CRTH2/DP2. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 15. caymanchem.com [caymanchem.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. promega.com [promega.com]
- 19. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Prostaglandin D1 Alcohol
This document provides immediate safety and logistical information for the proper disposal of Prostaglandin D1 alcohol, designed for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety and chemical handling protocols.
This compound is classified as a hazardous chemical and requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] It is known to have reproductive toxicity, is harmful if swallowed, and can cause skin and eye irritation.[2]
Safe Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are working in a well-ventilated area and are wearing the appropriate personal protective equipment (PPE).[1]
Required PPE:
-
Safety glasses with side shields or goggles[1]
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1] The following steps provide a general guideline for preparing the waste for collection.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][4] Incompatible materials can react dangerously.[3][4]
-
Collect all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible waste container.[3]
-
-
Waste Container Selection and Labeling:
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste and not disposed of in regular trash.[5] Given the toxicity of the compound, triple-rinsing the container may not be sufficient, and the rinsate would also need to be collected as hazardous waste. It is best practice to dispose of the empty container through the hazardous waste stream.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[5]
-
Note: No specific chemical inactivation or neutralization protocols for this compound are readily available. Therefore, disposal via a professional service is the safest and most compliant method.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | Crystalline solid[6][7] |
| Storage Temperature | -20°C[1][6][7] |
| Purity | ≥99%[6][7] |
| Molecular Formula | C₂₀H₃₆O₄[6][7] |
| Molecular Weight | 340.5 g/mol [6][7] |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 75 µg/ml (when added as a solution)[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Prostaglandin D1 Alcohol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Prostaglandin D1 alcohol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1.[1][2][3] While its biological activity is not extensively reported, it is known to be an inhibitor of ADP-induced platelet aggregation in humans.[1] Due to its chemical nature and potential hazards, strict adherence to safety protocols is crucial.
Hazard Identification
This compound is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Furthermore, it is suspected of damaging fertility or the unborn child.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To prevent eye contact which can cause serious irritation.[4][5] |
| Skin Protection | Wear protective gloves (e.g., nitrile, neoprene) and a protective gown or lab coat.[4][6] | To prevent skin contact which can cause irritation.[5] The gown should be low-permeability and have a solid front with long sleeves and tight-fitting cuffs.[7] |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation which may cause respiratory irritation.[4][5] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.[4][8] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Safe Handling Practices:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store at -20°C for long-term stability.[4][9]
Spill Management:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as outlined above.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[4]
-
Clean-up: Take up the spilled material mechanically and place it in appropriate containers for disposal.[4] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general workflow for handling hazardous chemical powders like this compound and its relationship to its parent compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 12002 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. biocompare.com [biocompare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
